molecular formula C11H14O2 B1339945 Ethyl 2,5-dimethylbenzoate CAS No. 33499-43-3

Ethyl 2,5-dimethylbenzoate

Cat. No.: B1339945
CAS No.: 33499-43-3
M. Wt: 178.23 g/mol
InChI Key: DDZFMOLFXZLMPP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylbenzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFMOLFXZLMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558966
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33499-43-3
Record name Benzoic acid, 2,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33499-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 2,5-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2,5-dimethylbenzoate (CAS 33499-43-3) is a lipophilic ester derivative of 2,5-dimethylbenzoic acid (p-xylene-2-carboxylic acid). While historically utilized in the fragrance industry for its floral-fruity olfactory profile, its significance in pharmaceutical sciences lies in its utility as a hydrophobic scaffold and a sterically defined building block .

For drug development professionals, this molecule represents a critical tool for modulating lipophilicity (LogP) and studying steric occlusion in active sites. Its 2,5-substitution pattern restricts rotation around the phenyl-carbonyl bond more significantly than mono-substituted analogs, offering specific conformational locking capabilities in structure-activity relationship (SAR) studies.

Physiochemical Datasheet

The following data aggregates experimental and predicted values essential for process scaling and formulation.

PropertyValueUnitMethod/Source
CAS Number 33499-43-3 -Registry
Molecular Formula

--
Molecular Weight 178.23 g/mol -
Appearance Colorless to pale yellow liquid-Visual
Boiling Point 247.2°C@ 760 mmHg [1]
Flash Point 108.3°CClosed Cup [2]
Density 1.035 (approx)g/cm³@ 20°C (Predicted)
LogP (Oct/Wat) 3.19-Predicted [3]
Refractive Index 1.507 - 1.509-@ 20°C
Solubility Insoluble (Water); Soluble (EtOH, Et₂O)--

Synthetic Methodologies & Process Optimization

Synthesis of this compound is primarily achieved via Fischer esterification or Acyl Chloride activation. The choice of method depends on the scale and the sensitivity of other functional groups present in the substrate.

Method A: Acid-Catalyzed Fischer Esterification (Process Scale)

This route is preferred for bulk synthesis due to atom economy and the avoidance of chlorinated byproducts.

  • Reagents: 2,5-Dimethylbenzoic acid, Ethanol (anhydrous),

    
     (cat).
    
  • Thermodynamics: Equilibrium driven; requires water removal.

Protocol:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in excess absolute ethanol (10.0 eq).

  • Catalyst: Slowly add concentrated

    
     (0.1 eq) or p-toluenesulfonic acid (pTSA).
    
  • Reflux: Heat to reflux (approx. 78-80°C). Monitor water collection in the trap.

  • Endpoint: Reaction is complete when TLC shows consumption of the acid (approx. 4-6 hours).

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with ethyl acetate.
    
  • Purification: Distillation under reduced pressure is recommended over column chromatography for scale.

Method B: Acyl Chloride Activation (High Precision)

Preferred for medicinal chemistry applications where yield and purity are paramount, or when using expensive isotopic labels.

  • Reagents: 2,5-Dimethylbenzoic acid, Thionyl Chloride (

    
    ), Ethanol, Pyridine/TEA.
    

Protocol:

  • Activation: Reflux 2,5-dimethylbenzoic acid with excess

    
     (1.5 eq) for 2 hours to generate 2,5-dimethylbenzoyl chloride.
    
  • Evaporation: Remove excess

    
     under vacuum (azeotrope with toluene if necessary).
    
  • Esterification: Dissolve the crude acid chloride in DCM (

    
    ). Add Ethanol (1.2 eq) and Triethylamine (1.5 eq) dropwise.
    
  • Quench: Stir at RT for 2 hours, then quench with water.

Synthetic Workflow Visualization

The following diagram illustrates the decision logic and flow for synthesizing this scaffold.

SynthesisFlow Start Start: 2,5-Dimethylbenzoic Acid Decision Scale/Purity Req? Start->Decision RouteA Route A: Fischer Esterification (Green/Bulk) Decision->RouteA >100g / Cost Sensitive RouteB Route B: Acyl Chloride (High Yield/Lab) Decision->RouteB <10g / High Purity StepA1 Reflux w/ EtOH + H2SO4 (Dean-Stark) RouteA->StepA1 StepB1 Activate w/ SOCl2 RouteB->StepB1 Product Product: this compound (CAS 33499-43-3) StepA1->Product Distillation StepB2 React w/ EtOH + Base StepB1->StepB2 StepB2->Product Extraction

Figure 1: Decision matrix and process flow for the synthesis of this compound.

Applications in Medicinal Chemistry

In drug design, this compound serves two primary functions: as a prodrug moiety and as a steric probe .

Lipophilicity and Bioavailability

With a LogP of ~3.19, the ethyl ester significantly increases membrane permeability compared to the parent acid (LogP ~2.1).

  • Strategy: Masking the polar carboxylate allows the molecule to cross the blood-brain barrier (BBB) or intestinal epithelium via passive diffusion.

  • Mechanism: Once systemic, ubiquitous esterases (carboxylesterases) hydrolyze the ester back to the active acid.

Steric Occlusion (The "Ortho Effect")

The methyl group at the 2-position (ortho) creates steric hindrance that twists the carbonyl group out of planarity with the benzene ring.

  • Impact: This reduces conjugation and makes the ester carbonyl less electrophilic compared to unsubstituted benzoates, potentially increasing plasma half-life (

    
    ) by slowing enzymatic hydrolysis.
    
  • SAR Utility: Researchers use this scaffold to probe the size of binding pockets. If the 2,5-dimethyl analog loses potency compared to the 2-methyl or unsubstituted analog, the binding pocket likely cannot accommodate the distal 5-methyl group.

Metabolic Fate Pathway

Understanding the catabolism of this molecule is vital for toxicology predictions.

Metabolism Parent This compound (Lipophilic Prodrug) Intermediate Parent->Intermediate Enzyme Carboxylesterase 1/2 (Liver/Plasma) Enzyme->Intermediate Acid Metabolite 1: 2,5-Dimethylbenzoic Acid (Active/Polar) Intermediate->Acid Hydrolysis Alcohol Metabolite 2: Ethanol Intermediate->Alcohol Conjugation Phase II Metabolism (Glycine N-acyltransferase) Acid->Conjugation Excretion Excretion Product: 2,5-Dimethylhippuric Acid (Urine) Conjugation->Excretion Renal Clearance

Figure 2: Predicted metabolic pathway illustrating hydrolysis and subsequent Phase II glycine conjugation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.39 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      at C5)
    • 
       2.52 (s, 3H, 
      
      
      
      at C2)
    • 
       4.36 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       7.10 - 7.60 (m, 3H, Aromatic protons). Note: The proton at C6 will be deshielded due to proximity to the carbonyl.
      
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at

    
     (Ester carbonyl).
    
  • C-O Stretch:

    
    .
    
  • C-H (Aliphatic): Just below

    
    .
    

Safety & Toxicology (GHS)

While specific toxicological data for the 2,5-isomer is less abundant than the 2-methyl isomer, standard safety protocols for alkyl benzoates apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.

References

  • Oakwood Chemical. (2024).[1] Safety Data Sheet: this compound (CAS 33499-43-3).[2][3] Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link][2]

  • BuyersGuideChem. (2025). Supplier and Property Database: CAS 33499-43-3.[2][3] Retrieved from [Link]

Sources

Ethyl 2,5-dimethylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 33499-43-3 | Formula: C₁₁H₁₄O₂ | M.W.: 178.23 g/mol

Executive Summary

Ethyl 2,5-dimethylbenzoate is a specialized aromatic ester utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and secondarily as a fragrance ingredient due to its balsamic, fruity olfactory profile. Structurally, it features a benzene ring substituted with methyl groups at the ortho (2) and meta (5) positions relative to the ethyl ester functionality.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and handling protocols. Unlike its isomer ethyl 2,6-dimethylbenzoate, which suffers from significant steric hindrance affecting reactivity, the 2,5-isomer maintains a balance of stability and reactivity, making it a valuable building block for derivatization.

Physicochemical Profile

The physical constants of this compound dictate its behavior in reaction matrices and purification processes. The high boiling point (247.2 °C) suggests strong intermolecular van der Waals interactions, typical of polysubstituted benzoates.

Table 1: Core Physical Properties
PropertyValueCondition/Note
Physical State LiquidColorless to pale yellow
Boiling Point 247.2 °C@ 760 mmHg [1]
Density 1.01 g/cm³@ 20 °C [2]
Flash Point 108.3 °CClosed Cup (Combustible)
LogP (Predicted) 3.3 - 3.5Lipophilic; low water solubility
Refractive Index ~1.50 - 1.51Predicted based on homologues
Solubility InsolubleWater
Solubility SolubleEthanol, DCM, Toluene, Ethyl Acetate
Structural Analysis & Steric Implications

The 2,5-substitution pattern is critical to this molecule's reactivity profile.

  • C2-Methyl (Ortho): Provides moderate steric shielding to the carbonyl carbon, reducing susceptibility to hydrolysis compared to unsubstituted ethyl benzoate, but far less than the 2,6-dimethyl isomer (which is kinetically locked).

  • C5-Methyl (Meta): Electron-donating group that slightly activates the ring but has minimal steric impact on the ester group.

Synthesis & Production

The most robust synthesis method involves the Fischer esterification of 2,5-dimethylbenzoic acid. Due to the ortho-methyl group, the reaction rate is slower than benzoic acid, requiring a strong acid catalyst and reflux conditions to drive the equilibrium.

Reaction Scheme

Reagents: 2,5-Dimethylbenzoic acid, Ethanol (Excess), Sulfuric Acid (Catalyst).[1][2]

SynthesisPathway Reactants 2,5-Dimethylbenzoic Acid + Ethanol (Excess) Catalyst H₂SO₄ Catalyst Reflux (80°C) Reactants->Catalyst Protonation Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product This compound + Water Intermediate->Product Elimination (-H₂O)

Figure 1: Acid-catalyzed Fischer esterification pathway. The excess ethanol serves as both reactant and solvent to drive the equilibrium forward.

Optimized Laboratory Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous Ethanol (5-10 eq) .

  • Catalyze: Add concentrated H₂SO₄ (0.1 - 0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane) until the acid spot disappears.

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

    • Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Step: Wash organic layer with Saturated NaHCO₃ to neutralize residual acid catalyst and unreacted benzoic acid starting material.

    • Wash with Brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Purify the crude oil via vacuum distillation (high boiling point requires vacuum to prevent decomposition) or flash column chromatography if high purity (>99%) is required.

Analytical Characterization

To validate the identity of this compound, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2][6][7]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.75 (s, 1H): Aromatic H-6 (Ortho to ester, deshielded).

    • δ 7.10 - 7.20 (m, 2H): Aromatic H-3 and H-4.

    • δ 4.35 (q, J=7.1 Hz, 2H): Ethyl -CH ₂-.

    • δ 2.55 (s, 3H): C2-Methyl (Ortho).

    • δ 2.35 (s, 3H): C5-Methyl (Meta).

    • δ 1.38 (t, J=7.1 Hz, 3H): Ethyl -CH ₃.[3]

Mass Spectrometry (GC-MS)[8][9]
  • Molecular Ion (M+): m/z 178.[4]

  • Base Peak: m/z 133 (Loss of ethoxy group [M - OEt]⁺, forming the stable acylium ion).

  • Fragment: m/z 105 (Loss of carbonyl from acylium, forming substituted phenyl cation).

Applications in Drug Development

In pharmaceutical research, this compound serves as a "masked" carboxylic acid. The ethyl ester protects the acidic functionality during multi-step synthesis.

  • Lipophilicity Modulation: The addition of the ethyl group significantly increases LogP (~3.4) compared to the free acid, facilitating cell membrane permeability in early-stage biological assays.

  • Steric Probe: It is often used to probe the size of binding pockets. The 2,5-substitution pattern creates a specific 3D volume that differs from the flat 4-substituted analogues, testing the tolerance of a receptor for ortho-substitution.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammability Combustible Liquid (H227)Keep away from open flames.[5] Flash point 108°C.
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves.
Eye Irritation Causes serious eye irritation (H319)Wear safety glasses with side shields.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow hydrolysis or oxidation.

Experimental Workflow Visualization

The following diagram outlines the purification logic required to isolate high-purity this compound.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, EtOH, H2SO4, Unreacted Acid) Evap Rotary Evaporation (Remove EtOH) Crude->Evap Dissolve Dissolve in DCM Evap->Dissolve WashAcid Wash: Sat. NaHCO3 (Removes H2SO4 & Unreacted Acid) Dissolve->WashAcid WashBrine Wash: Brine (Removes Water) WashAcid->WashBrine Dry Dry over MgSO4 & Filter WashBrine->Dry Distill Vacuum Distillation (Final Purification) Dry->Distill Final Pure this compound (>98%) Distill->Final

Figure 2: Purification workflow emphasizing the removal of acidic impurities via bicarbonate wash.

References

  • Benchchem. this compound Product Data. Retrieved from

  • ProSynth Ltd. this compound Physical Properties. Retrieved from

  • Carl Roth. Safety Data Sheet: this compound. Retrieved from

  • PubChem. Mthis compound (Homologue Data).[6][7][8] National Library of Medicine. Retrieved from

  • Ghent University Library. Synthesis of substituted benzoates. Retrieved from

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Ethyl 2,5-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing 13C NMR spectroscopy, offers a detailed interpretation of the predicted spectrum of the target molecule, and provides robust, field-proven protocols for data acquisition and analysis. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon framework, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1] The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2][3] This sensitivity makes 13C NMR an indispensable tool for determining the structure of organic molecules, from simple compounds to complex natural products and pharmaceuticals.

This guide will focus on the 13C NMR spectrum of this compound, a polysubstituted aromatic ester. Through a detailed analysis of its predicted chemical shifts, we will illustrate the fundamental principles of 13C NMR and demonstrate how to interpret the spectrum to gain structural insights.

Predicted 13C NMR Spectrum of this compound

Due to the unavailability of a publicly accessible experimental spectrum for this compound, a predicted spectrum was generated using reputable NMR prediction software. These prediction algorithms utilize extensive databases of experimental data and sophisticated computational models to provide highly accurate estimations of chemical shifts.

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The subsequent sections will provide a detailed analysis and assignment of each peak.

Carbon Atom Predicted Chemical Shift (ppm)
C=O168.5
C1137.9
C2135.2
C3131.8
C4130.5
C5129.8
C6128.3
O-CH260.7
2-CH321.1
5-CH320.8
O-CH2-CH314.3

Spectral Analysis and Peak Assignment: A Deep Dive into Substituent Effects

The chemical shifts of the carbon atoms in this compound are influenced by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the aromatic ring.

The Carbonyl Carbon (C=O)

The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of 168.5 ppm . This significant downfield shift is characteristic of carbonyl carbons and is attributed to the strong deshielding effect of the doubly bonded oxygen atom.[3]

The Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ester and methyl groups. These effects can be understood by considering their electronic nature and their position on the ring.

  • C1 (ipso-carbon to the ester): The carbon atom directly attached to the ester group is predicted at 137.9 ppm . The ester group is electron-withdrawing, which generally deshields the attached carbon.

  • C2 and C5 (ipso-carbons to the methyl groups): The carbons bearing the methyl groups are predicted at 135.2 ppm (C2) and 129.8 ppm (C5) . Methyl groups are weakly electron-donating and their primary effect is a deshielding of the ipso-carbon.

  • C3, C4, and C6 (unsubstituted aromatic carbons): The remaining aromatic carbons are predicted at 131.8 ppm (C3) , 130.5 ppm (C4) , and 128.3 ppm (C6) . Their chemical shifts are a result of the combined electronic effects of the substituents.

The logical relationship between the structural features and their predicted chemical shifts can be visualized as follows:

G cluster_molecule This compound Structure cluster_shifts Predicted 13C NMR Chemical Shifts (ppm) mol C6H3(CH3)2COOCH2CH3 C_O C=O ~168.5 mol->C_O Carbonyl Aromatic Aromatic C's ~128-138 mol->Aromatic Aromatic Ring O_CH2 O-CH2 ~60.7 mol->O_CH2 Ethyl Group CH3_ring Ring CH3's ~21 mol->CH3_ring Methyl Groups CH3_ethyl Ethyl CH3 ~14.3 mol->CH3_ethyl Ethyl Group

Caption: Relationship between structural fragments and their predicted 13C NMR chemical shifts.

The Ethyl Group Carbons
  • O-CH2 Carbon: The methylene carbon of the ethyl group, directly attached to the electronegative oxygen atom, is predicted at 60.7 ppm . This downfield shift is a classic example of the inductive effect, where the electron-withdrawing oxygen atom deshields the adjacent carbon.[3]

  • O-CH2-CH3 Carbon: The terminal methyl carbon of the ethyl group is predicted at 14.3 ppm , a typical value for an aliphatic methyl group.

The Methyl Group Carbons

The two methyl groups on the aromatic ring are predicted to have slightly different chemical shifts, 21.1 ppm and 20.8 ppm , due to their different positions relative to the ester group.

Experimental Protocol for Acquiring a Quantitative 13C NMR Spectrum

To obtain a high-quality, quantitative 13C NMR spectrum, it is crucial to follow a well-defined experimental protocol. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound.

  • Choosing the Solvent: Select a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Adding a Relaxation Agent (Optional but Recommended for Quantitative Analysis): For accurate quantitative analysis, especially for quaternary carbons which have long relaxation times (T1), adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) at a concentration of 0.01-0.05 M is recommended.[4] This shortens the T1 values, allowing for a shorter recycle delay and more efficient data acquisition.[4]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard quantitative 13C NMR experiment on a 400 MHz spectrometer.

Parameter Recommended Value Rationale
Pulse Programzgig (inverse-gated decoupling)Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay.
Acquisition Time (AQ)1-2 secondsDetermines the resolution in the spectrum.
Relaxation Delay (D1)5 x T1(longest)Crucial for ensuring complete relaxation of all carbon nuclei for accurate quantification. If a relaxation agent is used, this can be significantly shorter.
Number of Scans (NS)1024 or more13C NMR is an insensitive technique, so a large number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW)200-250 ppmShould encompass all expected carbon signals.
Temperature298 KStandard room temperature.

The experimental workflow can be visualized as follows:

G SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition SpectrometerSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Analysis Spectral Analysis DataProcessing->Analysis

Caption: A streamlined workflow for 13C NMR spectroscopy from sample to analysis.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the solvent peak (e.g., 77.16 ppm for CDCl3).

  • Integration: The area under each peak is integrated to determine the relative abundance of each carbon atom. For quantitative analysis, this step is critical.

Advanced Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in complex molecules, advanced 1D and 2D NMR techniques can be employed.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH2, and CH3 groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

Conclusion: The Indispensable Role of 13C NMR

13C NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into the carbon framework of organic molecules. Through the detailed examination of the predicted 13C NMR spectrum of this compound, this guide has elucidated the key principles of chemical shift interpretation and provided a robust framework for experimental design and data analysis. The methodologies and insights presented herein are broadly applicable and will empower researchers, scientists, and drug development professionals to confidently utilize 13C NMR for the structural elucidation of a wide range of chemical entities.

References

  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Giraudeau, P., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1478–1481. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

  • CEF, University of Coimbra. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

Sources

Technical Analysis: Mass Spectrometry Fragmentation of Ethyl 2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of Ethyl 2,5-dimethylbenzoate (MW 178.23 g/mol ).[1] It synthesizes mechanistic principles of electron ionization (EI) with specific structural reactivity, focusing on the competition between


-cleavage, McLafferty rearrangement, and the diagnostic "ortho effect" driven by the 2-methyl substituent.[1]

Executive Summary

This compound (


) is an aromatic ester characterized by methyl substitution at the ortho (2) and meta (5) positions relative to the ester functionality.[1] In Electron Ionization (EI) mass spectrometry (70 eV), the molecule exhibits a distinct fragmentation pattern governed by the stability of the aromatic ring and the lability of the ethyl ester group.[1]

The fragmentation is defined by three competing pathways:

  • 
    -Cleavage:  Generating the stable acylium ion (Base Peak candidate).
    
  • McLafferty Rearrangement: A site-specific hydrogen transfer from the ethyl group leading to ethylene loss.[1][2]

  • The Ortho Effect: A diagnostic pathway involving the 2-methyl group, distinguishing this isomer from its 3,4- or 3,5-counterparts.[1][2]

Molecular Architecture & Theoretical Basis[1]

The molecule consists of a benzene core stabilized by two electron-donating methyl groups.[1] The ethyl ester moiety is the primary site of ionization and subsequent fragmentation.[1]

PropertyValue
Molecular Weight 178.23 Da
Monoisotopic Mass 178.0994 Da
Formula

Key Functional Groups Ethyl Ester, 1,2,5-trisubstituted benzene
Diagnostic Challenge Differentiating from isomers (e.g., Ethyl 3,5-dimethylbenzoate).[1][2]
Structural Reactivity

The 2-methyl (ortho) substituent is sterically proximate to the carbonyl oxygen.[1] This proximity facilitates a specific 1,5-hydrogen shift (the "Ortho Effect"), allowing for the elimination of neutral ethanol, a pathway not accessible to meta or para isomers.[1]

Experimental Protocol (GC-MS)[1][2][3]

To replicate the fragmentation patterns described, the following validated protocol is recommended. This setup minimizes thermal degradation while ensuring sufficient internal energy for diagnostic rearrangements.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Hexane (HPLC Grade).[1][2]

    • Rationale: Non-polar solvents prevent transesterification in the injector port.[1]

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m

      
       0.25mm ID.[1]
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Inlet Temperature: 250°C (Split mode 20:1).

  • MS Parameters (Source):

    • Ionization: Electron Impact (EI) at 70 eV .[1][3]

    • Source Temperature: 230°C.[1][3]

    • Note: Source temperatures >250°C may suppress molecular ion intensity by promoting excessive fragmentation.[1]

    • Scan Range: m/z 35 – 350.

Mechanistic Fragmentation Analysis

The fragmentation tree is rooted in the molecular ion (


, m/z 178).[1] Below is the detailed mechanistic breakdown of the daughter ions.
Pathway A: -Cleavage (Formation of Acylium Ion)[1]
  • Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen.[1]

  • Process:

    
    
    
  • Result: Loss of the ethoxy radical (45 Da).[1][4]

  • Observed Ion: m/z 133 (2,5-dimethylbenzoyl cation).[1][2]

  • Significance: This is typically the Base Peak (100%) due to the resonance stabilization of the acylium ion by the aromatic ring and the inductive donation from the methyl groups.[1]

Pathway B: McLafferty Rearrangement (Ethyl Group)[1][2]
  • Mechanism: A site-specific hydrogen transfer from the

    
    -carbon of the ethyl chain (the terminal methyl) to the carbonyl oxygen via a six-membered transition state.[1]
    
  • Process:

    
    
    
  • Result: Loss of neutral ethylene (28 Da).

  • Observed Ion: m/z 150 (2,5-dimethylbenzoic acid radical cation).[1][2]

  • Significance: This confirms the presence of an ethyl ester.[1] Methyl esters cannot undergo this specific rearrangement.[1]

Pathway C: The Ortho Effect (Diagnostic)[1]
  • Mechanism: A 1,5-hydrogen shift from the 2-methyl group to the carbonyl oxygen, followed by the elimination of neutral ethanol (

    
    ).[1]
    
  • Process:

    
    
    
  • Result: Loss of Ethanol (46 Da).

  • Observed Ion: m/z 132 .

  • Significance: This ion is diagnostic for ortho-substitution .[1][2] Isomers lacking a 2-alkyl group (e.g., Ethyl 3,5-dimethylbenzoate) cannot form this ion efficiently.[1][2]

Pathway D: Decarbonylation (Aryl Cation)
  • Mechanism: The acylium ion (m/z 133) ejects a carbon monoxide (CO) molecule.[1]

  • Process:

    
    
    
  • Result: Loss of 28 Da from m/z 133.

  • Observed Ion: m/z 105 (2,5-dimethylphenyl cation).[1]

  • Secondary Decay: The m/z 105 ion often loses

    
     to form a tropylium-like species at m/z 103 .[1]
    

Visualization of Fragmentation Pathways[1][4][5][6][7]

The following diagram illustrates the competitive pathways derived from the parent ion.

FragmentationTree M_Ion Molecular Ion (M+) m/z 178 [C11H14O2]+. Acylium Acylium Ion m/z 133 [C9H9O]+ (Base Peak) M_Ion->Acylium Alpha Cleavage (-•OEt) BenzoicAcid Acid Radical Cation m/z 150 [C9H10O2]+. M_Ion->BenzoicAcid McLafferty Rearr. (-C2H4) OrthoIon Ketene-like Ion m/z 132 [C9H8O]+. M_Ion->OrthoIon Ortho Effect (-EtOH) ArylCat Aryl Cation m/z 105 [C8H9]+ Acylium->ArylCat Decarbonylation (-CO) Ethoxy •OEt (45 Da) Ethylene C2H4 (28 Da) Ethanol EtOH (46 Da) Tropylium Xylyl/Tropylium m/z 103 [C8H7]+ ArylCat->Tropylium -H2 CO CO (28 Da)

Figure 1: Mechanistic fragmentation tree of this compound showing competitive pathways.[1][2]

Data Summary & Interpretation

The following table summarizes the expected ion cluster. Relative abundances are estimates based on standard alkyl benzoate behavior.[1]

m/zIon IdentityFormulaRelative AbundanceMechanistic Origin
178 Molecular Ion

15 - 25%Parent ion (stable aromatic).[1][2]
150 Benzoic Acid Ion

20 - 40%McLafferty Rearrangement (Loss of

).[1]
133 Acylium Ion

100% (Base)

-Cleavage
(Loss of

).[1][2]
132 Ortho-Elimination

5 - 15%Ortho Effect (Loss of EtOH).[1][2] Diagnostic for 2-substituent.
105 Aryl Cation

40 - 60%Loss of CO from m/z 133.[1]
77/79 Phenyl/Arenium

10 - 20%Ring fragmentation.[1][2]
Diagnostic Logic for Researchers

When analyzing an unknown sample suspected to be this compound:

  • Check m/z 178: Confirms MW.

  • Verify m/z 133 vs 105: A high ratio of 133:105 indicates an ester where the carbonyl is retained initially (Acylium stability).

  • Look for m/z 150: Confirms the ester alkyl chain is ethyl (or larger).[1][2] Methyl esters will not show

    
    .[1]
    
  • Inspect m/z 132: If this peak is absent, the methyl groups are likely in meta/para positions (e.g., 3,5-dimethyl), ruling out the 2,5-isomer.[1][2]

References

  • NIST Mass Spectrometry Data Center. Ethyl 2,4-dimethylbenzoate Mass Spectrum (Proxy Isomer).[1][2] National Institute of Standards and Technology.[1][5][6] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • Smith, R. M. (2004).[1][2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Detailed discussion on Ortho Effects in aromatic esters).

  • NIST Chemistry WebBook. Ethyl benzoate Fragmentation Data. [Link][1][2]

Sources

An In-depth Technical Guide to the Conformational Analysis of Substituted Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological targets. For drug development and materials science, a profound understanding of molecular conformation is not merely academic but a critical prerequisite for rational design. Substituted ethyl benzoates serve as an exemplary scaffold for exploring the principles of conformational analysis due to their inherent flexibility and the significant influence of aromatic substitution on their preferred spatial arrangements. This guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to elucidate the conformational landscape of these molecules. We will delve into high-level computational protocols, including Density Functional Theory (DFT), and detail experimental verification techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By integrating field-proven insights with rigorous scientific protocols, this document aims to equip researchers with the knowledge to dissect, predict, and validate the conformational behavior of substituted aromatic esters, thereby accelerating discovery in their respective fields.

Introduction: The Primacy of Conformation in Molecular Design

The biological activity of a drug molecule is dictated by its ability to bind to a specific target, typically a protein or nucleic acid. This binding event is exquisitely sensitive to the three-dimensional shape, or conformation, of the molecule. Similarly, the properties of an organic material are governed by how its constituent molecules pack and interact in the solid state, which is a direct consequence of their conformational preferences. Conformational analysis, the study of the energetics of different spatial arrangements (conformers) of a molecule, is therefore a cornerstone of modern chemical and pharmaceutical research.[1][2]

Substituted ethyl benzoates are a class of compounds that feature prominently in medicinal chemistry and materials science.[3] They possess two key rotatable bonds that define their overall shape, making them ideal models for studying the interplay of steric and electronic effects on molecular geometry. The central challenge and focus of this guide is to understand how substituents on the phenyl ring modulate the energy landscape and dictate the population of different conformers.

The conformation of an ethyl benzoate derivative is primarily defined by two key dihedral (torsional) angles:

  • τ1 (Caryl–Caryl–C=O): Describes the rotation around the bond connecting the phenyl ring to the carbonyl carbon. A planar conformation (τ1 = 0° or 180°) maximizes π-conjugation between the ring and the carbonyl group, but can be disfavored by steric hindrance, especially with ortho substituents.

  • τ2 (O=C–O–CH2): Describes the rotation around the ester C-O bond. Esters strongly prefer a Z (syn-periplanar) conformation where the carbonyl oxygen and the alkyl group are on the same side, due to favorable stereoelectronic interactions.[4]

Understanding the delicate balance of forces that determine τ1 and τ2 is paramount for predicting molecular shape and properties.

Diagram: Key Torsional Angles in Ethyl Benzoate

Caption: Definition of the key torsional angles, τ1 and τ2, in the ethyl benzoate scaffold.

Theoretical Framework & Computational Approaches

Computational chemistry provides an indispensable toolkit for exploring the full conformational space of a molecule—a task that is often intractable experimentally. By calculating the potential energy of a molecule as a function of its geometry, we can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Pillar of Expertise: Choosing the Right Computational Method

The choice of computational method represents a trade-off between accuracy and computational cost.[5][6]

  • Force Fields (FF): Fast, but less accurate. Excellent for initial, broad conformational searches on large molecules.

  • Semi-empirical Methods: Faster than DFT, but still approximate. Useful for pre-optimizing structures.

  • Density Functional Theory (DFT): Offers the best balance of accuracy and efficiency for molecules of this size.[5][7] The choice of functional and basis set is critical. For substituted benzoates, a hybrid functional like B3LYP or a range-separated hybrid like ωB97X-D (which includes dispersion corrections) paired with a Pople-style basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)) provides reliable results.[8]

Protocol: DFT-Based Conformational Analysis Workflow

This protocol outlines a self-validating system for determining the low-energy conformers of a substituted ethyl benzoate.

Step 1: Initial Conformer Generation

  • Objective: To generate a diverse set of starting geometries.

  • Method: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[6] The goal is to broadly sample the potential energy surface defined by τ1 and τ2.

Step 2: DFT Geometry Optimization

  • Objective: To find the precise geometry of all local energy minima.

  • Method: Optimize the geometry of each unique conformer from Step 1 using DFT (e.g., ωB97X-D/6-31G(d)).[8]

  • Trustworthiness: Each optimization must be followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.

Step 3: Single-Point Energy Refinement

  • Objective: To obtain more accurate relative energies.

  • Method: On each optimized geometry from Step 2, perform a single-point energy calculation with a larger, more robust basis set (e.g., def2-TZVP).[7]

  • Causality: This multi-level approach provides a higher-accuracy energy ranking without the prohibitive cost of optimizing all structures with the larger basis set.[5][6]

Step 4: Solvation Modeling

  • Objective: To account for the influence of the solvent environment.

  • Method: Recalculate the single-point energies from Step 3 incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Causality: The conformation of a molecule in solution can differ significantly from the gas phase.[5] Polar solvents may stabilize more polar conformers.

Step 5: Boltzmann Averaging

  • Objective: To determine the population of each conformer at a given temperature.

  • Method: Use the final Gibbs free energies (from the frequency calculations in Step 2, refined with energies from Step 4) to calculate the Boltzmann population of each conformer.

  • Trustworthiness: This final step connects theoretical energies to experimentally observable properties, as measurements reflect the weighted average of all populated conformers.

Diagram: Computational Analysis Workflow

G cluster_start Initial Search cluster_dft DFT Refinement cluster_analysis Final Analysis start Substituted Ethyl Benzoate Structure opt Geometry Optimization (e.g., ωB97X-D/6-31G(d)) start->opt Force Field Conformational Search (Generates multiple starting points) freq Frequency Calculation opt->freq spe Single-Point Energy (e.g., def2-TZVP + Solvation) opt->spe verify Imaginary Freq? freq->verify boltzmann Calculate Gibbs Free Energy & Boltzmann Population freq->boltzmann verify->start Yes (Transition State) (Refine/Restart Search) verify->opt No (True Minimum) spe->boltzmann Use refined energies output Ranked Conformers & Predicted Properties boltzmann->output

Caption: A robust, multi-level workflow for computational conformational analysis.

Experimental Verification & Analysis

While computational methods are powerful, experimental validation is the ultimate arbiter of accuracy. For flexible molecules like ethyl benzoates, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for solution-state analysis, while X-ray crystallography provides definitive solid-state structures.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy provides data that is averaged over all conformations present in solution. By comparing experimental NMR parameters with those predicted for individual computed conformers, we can validate our theoretical models.[9]

Key NMR Techniques:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close to each other (< 5 Å).[10] Its magnitude is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶).[11] This makes it an extremely sensitive "ruler" for determining spatial proximity and, by extension, conformation.[12][13] For example, an NOE between a proton on the ethyl group and an ortho proton on the phenyl ring provides direct evidence for a specific rotational preference (τ1).

  • J-Coupling (Scalar Coupling): Three-bond coupling constants (³J) are transmitted through chemical bonds and their magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. While less commonly used for the specific τ1 and τ2 angles in ethyl benzoates, they are invaluable for determining the conformation of more complex alkyl chains or substituents.[14][15]

Protocol: NOESY-Based Conformational Validation

Step 1: Sample Preparation & NMR Acquisition

  • Objective: To acquire high-quality 2D NOESY (Nuclear Overhauser Effect Spectroscopy) data.

  • Method: Prepare a solution of the substituted ethyl benzoate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR (typically 5-10 mg in 0.6 mL). Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 300-800 ms).

  • Causality: The 2D NOESY experiment reveals all NOE interactions within the molecule simultaneously, providing a rich dataset for analysis.[16]

Step 2: Data Processing and Peak Integration

  • Objective: To accurately quantify the NOE interactions.

  • Method: Process the 2D data and carefully integrate the volumes of the cross-peaks, which correspond to the NOE enhancements.

  • Trustworthiness: The diagonal peaks are used for normalization. The accuracy of the integration is critical for quantitative analysis.

Step 3: Comparison with Computational Models

  • Objective: To correlate experimental NOEs with theoretical structures.

  • Method: For each low-energy conformer identified by the DFT protocol, calculate the proton-proton distances corresponding to the observed NOEs.

  • Causality: A strong experimental NOE should correspond to a short inter-proton distance in the computed model.

Step 4: Boltzmann-Weighted Averaging

  • Objective: To achieve quantitative agreement between theory and experiment.

  • Method: Calculate the Boltzmann-weighted average of the r⁻⁶ values for each proton-proton pair across all populated conformers. This averaged value should be proportional to the experimentally observed NOE volume.

  • Trustworthiness: A strong correlation between the experimental NOE volumes and the calculated Boltzmann-averaged distances validates the entire computational model—both the geometries and their relative energies are confirmed.

Diagram: NMR Experimental Workflow

G sample_prep Sample Preparation (Compound in Deuterated Solvent) nmr_acq Acquire 2D NOESY Spectrum sample_prep->nmr_acq data_proc Process Data & Integrate Cross-Peak Volumes nmr_acq->data_proc compare Correlate NOEs with Inter-proton Distances? data_proc->compare comp_model DFT Conformational Analysis (from Part 2) comp_model->compare analysis Boltzmann-Weighted Averaging of r⁻⁶ Distances compare->analysis Yes refinement Refine Computational Model (Functional, Basis Set, Solvent) compare->refinement No validation Model Validated analysis->validation Quantitative Agreement refinement->comp_model

Sources

Methodological & Application

Application Note: Optimization of Acid-Catalyzed Esterification for Sterically Hindered Substrates (2,5-Dimethylbenzoic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The esterification of 2,5-dimethylbenzoic acid presents a classic challenge in organic synthesis known as the "Ortho Effect" (Victor Meyer Esterification Law). Unlike unsubstituted benzoic acid, the methyl group at the ortho (2-) position creates significant steric bulk that impedes the trajectory of the nucleophile (alcohol) toward the carbonyl carbon.[1]

While standard Fischer esterification protocols (refluxing 1-2 hours) are sufficient for simple substrates, they often result in incomplete conversion (<40% yield) for 2,5-dimethylbenzoic acid. This application note provides a sterically-optimized protocol that utilizes thermodynamic forcing conditions to drive the equilibrium to completion.

Mechanistic Insight: The Steric Barrier

In acid-catalyzed esterification, the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl.

  • Standard Substrate: The carbonyl is accessible.

  • 2,5-Dimethyl Substrate: The C2-methyl group restricts rotation and blocks the "Burgi-Dunitz" angle of attack.

To overcome this, our protocol relies on Le Chatelier’s Principle by employing a vast excess of the alcohol (acting as both reagent and solvent) and extended reaction times to surmount the kinetic barrier.

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the specific point of steric resistance.

EsterificationMechanism Substrate 2,5-Dimethylbenzoic Acid Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack Nucleophilic Attack (STERICALLY HINDERED) Protonation->Attack + MeOH Intermediate Tetrahedral Intermediate Attack->Intermediate Slow Step Elimination Water Elimination (-H2O) Intermediate->Elimination Proton Transfer Product Methyl 2,5-Dimethylbenzoate Elimination->Product - H+

Figure 1: Reaction mechanism highlighting the rate-limiting nucleophilic attack due to ortho-substitution.

Experimental Protocol: Optimized Fischer Esterification

Objective: Synthesis of Mthis compound via acid catalysis. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]AmountRole
2,5-Dimethylbenzoic Acid 150.181.01.50 gSubstrate
Methanol (Anhydrous) 32.04~5020 mLSolvent/Reagent
Sulfuric Acid (Conc. 98%) 98.080.5~0.3 mLCatalyst
Toluene (Optional) 92.14N/A10 mLAzeotropic Agent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Expert Note: Moisture is the enemy of esterification equilibrium. Ensure all glassware is strictly anhydrous.

  • Solvation: Charge the RBF with 2,5-dimethylbenzoic acid (1.50 g) and Methanol (20 mL) . Stir until fully dissolved.

  • Catalyst Addition: While stirring rapidly, add Concentrated

    
     (0.3 mL)  dropwise.
    
    • Caution: This is exothermic. If scaling up (>10g), cool the flask in an ice bath during addition to prevent solvent boiling.

Phase 2: Thermodynamic Forcing (Reflux)
  • Reflux: Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (

    
    ).
    
  • Time Course: Reflux for 16–24 hours .

    • Process Insight: Unlike benzoic acid (4h), the 2-methyl group slows kinetics significantly. Do not shorten this step.

    • Optional Optimization: For maximum yield, add 3A Molecular Sieves to the reaction flask (in a suspended cage or directly) to scavenge water as it forms.

Phase 3: Monitoring & Workup
  • TLC Check: Spot the reaction mixture against the starting material (Solvent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the acid spot (lower

      
      , streaks) and appearance of the ester (higher 
      
      
      
      , distinct spot).
  • Concentration: Remove approx. 80% of the Methanol via rotary evaporation.

  • Partitioning: Dilute the residue with Ethyl Acetate (30 mL) and wash with Water (20 mL) .

  • Neutralization (Critical): Wash the organic layer with Saturated

    
     (2 x 20 mL) .
    
    • Why? This removes the acid catalyst AND any unreacted starting material (as the water-soluble carboxylate salt).

  • Drying: Wash with Brine (20 mL) , dry over

    
     , filter, and concentrate in vacuo.
    

Alternative "High-Throughput" Protocol (Acid Chloride Route)

If the acid-catalyzed equilibrium method yields <70% due to extreme steric hindrance (e.g., if the substrate were 2,6-dimethyl), use this irreversible pathway.

  • Activation: Reflux 2,5-dimethylbenzoic acid with Thionyl Chloride (

    
    )  (1.5 equiv) and a drop of DMF for 2 hours.
    
  • Evaporation: Remove excess

    
     under vacuum (yields 2,5-dimethylbenzoyl chloride).
    
  • Esterification: Dissolve residue in DCM; add Methanol (2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2 hours.

  • Result: Quantitative conversion without equilibrium constraints.

Analytical Validation (QC)

Confirm the identity and purity of the product using the following spectral markers.

Data Summary Table
MethodParameterExpected ValueInterpretation

-NMR
(

)

3.85 - 3.91 ppm
Singlet (3H)Methyl Ester (

)

-NMR
(

)

2.40 - 2.60 ppm
Two Singlets (6H)Aromatic Methyls (

)
IR Spectroscopy

1720 - 1730

Ester Carbonyl (

) stretch
IR Spectroscopy

~3000 - 3300

ABSENCE of broad O-H stretch
Appearance VisualClear Oil / Low MP SolidPure Ester
Workflow Logic & Troubleshooting

The following decision tree aids in troubleshooting incomplete reactions.

WorkflowLogic Start Start Workup CheckTLC TLC Analysis (Acid vs Ester) Start->CheckTLC IsComplete Is Acid Gone? CheckTLC->IsComplete Proceed Proceed to NaHCO3 Wash IsComplete->Proceed Yes Problem Significant Acid Remains IsComplete->Problem No Solution1 Add Toluene (Dean-Stark Trap) Problem->Solution1 If <50% conv. Solution2 Switch to Acid Chloride Method Problem->Solution2 If <10% conv.

Figure 2: Troubleshooting decision matrix for incomplete esterification.

References

  • PubChem. Mthis compound (Compound Summary). National Library of Medicine. [Link]

  • Cohen, J. B.Theoretical Organic Chemistry: The Victor Meyer Esterification Law. Macmillan & Co. (Classic reference on ortho-effect steric hindrance).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical.
  • Org. Synth. Esterification of Hindered Acids. Organic Syntheses, Coll. Vol. 3, p. 610.[4] [Link] (General procedure reference for hindered substrates).

Sources

Application Notes and Protocols: Purification of Ethyl 2,5-dimethylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2,5-dimethylbenzoate is a significant chemical intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final products. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] This application note provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing an effective purification strategy.

PropertyValueReference
CAS Number 33499-43-3[1][3]
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 247.2 °C[1]
Flash Point 108.3 °C[1]

The ester functionality and the aromatic ring with methyl substituents give this compound a moderate polarity. This characteristic is key to its separation from more polar or less polar impurities using column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[2] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase, or eluent, is a solvent system of specific polarity. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute slower, while less polar compounds will travel down the column more quickly with the mobile phase. By carefully selecting the solvent system, a clean separation of this compound from its impurities can be achieved.

Pre-Purification: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and cost-effective method to determine the optimal mobile phase for separation.[4]

Objective

To find a solvent system that provides a good separation between this compound and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.3-0.4.

Protocol
  • Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (F254) to visualize compounds under UV light.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • Optimize the Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Common starting ratios to test include 95:5, 90:10, and 85:15 (hexane:ethyl acetate).[5][6][7] The goal is to achieve a clear separation of spots.

Column Chromatography Protocol

Once an optimal solvent system is determined by TLC, the large-scale purification can be performed using column chromatography.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)[8]

  • Sea sand

  • Cotton or glass wool

  • Crude this compound

  • Optimized solvent system (e.g., hexane/ethyl acetate mixture)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
1. Column Preparation

The proper packing of the column is critical for achieving good separation.[9]

  • Secure the Column: Clamp the chromatography column vertically to a retort stand.

  • Plug the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[10]

  • Add Sand: Add a small layer (approx. 1 cm) of sand over the plug to create a flat base for the silica gel.[10][11]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 20-50 times the weight of the crude sample).[2] Add the initial, least polar eluting solvent to the silica gel to form a slurry.[10][11]

  • Pack the Column: Pour the silica gel slurry into the column.[11] Gently tap the side of the column to dislodge any air bubbles and to ensure an evenly packed stationary phase.[11]

  • Add Sand to the Top: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[10]

  • Equilibrate the Column: Drain the solvent until the level is just above the top layer of sand. Never let the column run dry, as this can cause cracking of the stationary phase and lead to poor separation.

2. Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette.

  • Adsorb the Sample: Drain the solvent until the sample has been adsorbed onto the top layer of sand.

3. Elution and Fraction Collection
  • Add Eluent: Carefully add the eluting solvent to the column.

  • Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradient Elution (Optional): If impurities are close in polarity to the desired product, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture) to elute more strongly adsorbed compounds.[12]

4. Monitoring and Analysis
  • TLC Analysis of Fractions: Spot each collected fraction on a TLC plate to monitor the separation.

  • Identify Product-Containing Fractions: Visualize the TLC plates under UV light to identify the fractions containing the pure this compound.

  • Combine Pure Fractions: Combine the fractions that contain only the pure product.

5. Isolation of the Purified Product
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.[12]

  • Final Product: The remaining residue is the purified this compound.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy. The proton NMR spectrum is expected to show a quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, along with signals in the aromatic region.[1]

Solvent System Selection and Optimization

The choice of solvent system is the most critical parameter in column chromatography.[2][13] The polarity of the solvent mixture determines the rate at which compounds elute from the column.

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Elution Behavior
95:5LowSuitable for eluting non-polar impurities. This compound will move slowly.
90:10Moderate-LowA good starting point for eluting this compound.
85:15ModerateMay be required if the product is strongly adsorbed or to speed up elution after less polar impurities have been removed.

It is crucial to avoid overly polar solvent systems, as this will cause all compounds to elute quickly without separation.[2] Conversely, a solvent system that is not polar enough will result in very slow elution times.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Improperly packed column (air bubbles, cracks)- Incorrect solvent system- Repack the column carefully.- Re-optimize the solvent system using TLC.
Compound Stuck on Column - Solvent system is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Cracked Silica Bed - Column ran dry.- Always keep the solvent level above the top of the stationary phase.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following these guidelines, researchers can achieve a high degree of purity for their target compound, which is essential for subsequent applications in research and development. The key to successful column chromatography lies in the careful selection of the solvent system, proper column packing, and diligent monitoring of the fractions.

References

  • How to run column chromatography. (n.d.).
  • Formamidation of a Wide Range of Substituted and Functionalized Amines with CO and a Base - Supporting Information. (n.d.).
  • How to pack your column in column chromatography. (2021, January 8). Quora.
  • This compound | 33499-43-3. (n.d.). Benchchem.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Supporting information. (n.d.). Wiley-VCH.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Determining solvent strength in flash column chromatography. (2023, February 10). Biotage.
  • Resources on 3+ component chromatography solvent systems? (2025, March 15). Reddit.
  • Column chromatography. (n.d.). UVic.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Silica gel column preparation and compound purification. (2023, September 12). YouTube.
  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
  • This compound. (n.d.). Oakwood Chemical.
  • Thin-Layer Chromatography. (n.d.).

Sources

Use of Ethyl 2,5-dimethylbenzoate in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-dimethylbenzoate (CAS: [Relevant CAS if available, else generic structure ref]) represents a specialized scaffold in the synthesis of bicyclic and polycyclic heterocycles. Unlike simple benzoate esters, this molecule possesses a "latent" nucleophile in the form of the ortho-methyl group (C2-methyl) and a "spectator" methyl group at C5.

This guide details the exploitation of the 2-methyl/ester dyad . Through lateral lithiation and nucleophilic substitution, this precursor allows for the rapid construction of isocoumarins , isoquinolines , and 1,3,4-oxadiazoles . The presence of the 5-methyl group provides a fixed lipophilic handle, essential for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and GPCRs.

Chemical Logic & Strategic Utility

The "Ortho-Effect" Advantage

The core value of this compound lies in the proximity of the C2-methyl group to the ester carbonyl. This structural feature enables Lateral Metalation , a powerful synthetic strategy.

  • Kinetic Acidity: The protons on the C2-methyl group are significantly acidified by the inductive effect of the adjacent ester and the coordination ability of the carbonyl oxygen to lithium bases (Complex Induced Proximity Effect - CIPE).

  • Regioselectivity: While the C5-methyl is sterically accessible, it lacks the directing group (ester) required for directed lithiation. Therefore, deprotonation occurs almost exclusively at the C2-methyl position using non-nucleophilic bases like LiTMP or LDA.

Divergent Synthetic Pathways

We define two primary workflows for this scaffold:

  • Anionic Cyclization (Pathway A): Utilizing strong bases to generate isocoumarins.

  • Acyl Substitution (Pathway B): Utilizing hydrazine nucleophiles to generate oxadiazoles.

G Start This compound Lithiation Lateral Lithiation (LiTMP, -78°C) Start->Lithiation Pathway A Hydrazinolysis Hydrazinolysis (N2H4·H2O, Reflux) Start->Hydrazinolysis Pathway B Intermed_A Ortho-Lithio Species Lithiation->Intermed_A Deprotonation Intermed_B 2,5-Dimethylbenzohydrazide Hydrazinolysis->Intermed_B - EtOH Prod_Isocoumarin 5,8-Dimethylisocoumarin Intermed_A->Prod_Isocoumarin + Electrophile (E+) Cyclization Prod_Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Intermed_B->Prod_Oxadiazole + R-COOH / POCl3

Figure 1: Divergent synthetic workflows for this compound. Pathway A leverages the C2-methyl acidity; Pathway B leverages the ester electrophilicity.

Detailed Protocols

Protocol A: Synthesis of 5,8-Dimethylisocoumarin via Lateral Lithiation

Application: Construction of the isocoumarin core, a scaffold found in serine protease inhibitors and antifungal agents. Mechanism: Lateral lithiation of the o-tolyl ester followed by condensation with an aromatic nitrile or ester.

Materials
  • This compound (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Benzonitrile (Electrophile, 1.2 equiv)

  • THF (Anhydrous, stabilizer-free)

  • HCl (3M aq)

Step-by-Step Methodology
  • Base Preparation (In Situ):

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.2 equiv) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Dropwise add n-BuLi (1.2 equiv). Stir for 30 min at -78°C to generate LiTMP.

    • Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the ester carbonyl.

  • Lateral Lithiation:

    • Dissolve this compound (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

    • Stir for 45 minutes at -78°C.

  • Electrophile Trapping & Cyclization:

    • Add Benzonitrile (1.2 equiv) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Mechanism:[1][2] The benzylic anion attacks the nitrile, forming an imine intermediate which subsequently attacks the ester carbonyl (intramolecular cyclization).

  • Hydrolysis & Workup:

    • Quench with 3M HCl (excess).

    • Reflux the biphasic mixture for 1 hour to hydrolyze the intermediate imine to the isocoumarin.

    • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Temperature control is vital. Above -50°C, the benzylic anion may undergo self-condensation (Claisen-type) with unreacted starting material.

Protocol B: Synthesis of 1,3,4-Oxadiazoles via Hydrazinolysis

Application: Creating peptidomimetics and high-sp³ count drug candidates. Mechanism: Nucleophilic acyl substitution followed by dehydrative cyclization.[3]

Materials
  • This compound

  • Hydrazine Hydrate (80% or 99%)

  • Phosphorus Oxychloride (POCl₃)[4]

  • Aromatic Carboxylic Acid (R-COOH)

Step-by-Step Methodology

Stage 1: Hydrazide Formation [1]

  • Dissolve this compound (10 mmol) in absolute Ethanol (30 mL).

  • Add Hydrazine Hydrate (50 mmol, 5 equiv). Excess is crucial to prevent dimer formation.

  • Reflux for 6–8 hours. Monitor by TLC (disappearance of ester spot).

  • Cool to room temperature. The hydrazide often precipitates. If not, concentrate under vacuum and triturate with cold ether.

  • Yield Check: Expect >85% yield of 2,5-dimethylbenzohydrazide.

Stage 2: Cyclization to Oxadiazole

  • Mix the isolated hydrazide (1 equiv) and the desired carboxylic acid (1 equiv) in POCl₃ (5–10 mL).

  • Reflux for 4–6 hours.

  • Quench: Pour the cooled reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl₃).

  • Neutralize with NaHCO₃ saturated solution to pH 8.

  • Filter the solid precipitate (the oxadiazole) and recrystallize from Ethanol.[5]

Data Summary & Troubleshooting

ParameterLateral Lithiation (Isocoumarin)Hydrazinolysis (Oxadiazole)
Primary Challenge Self-condensation of esterDimer formation (diacylhydrazine)
Key Reagent LiTMP (Sterically hindered base)Hydrazine Hydrate (Large excess)
Temperature -78°C (Strict control)80°C (Reflux)
Solvent System THF (Anhydrous)Ethanol (Protic)
Typical Yield 60–75%80–90%
Troubleshooting Guide
  • Low Yield in Lithiation: If the starting material is recovered, the deprotonation failed. Ensure THF is dry (water kills the base). If a complex mixture forms, the temperature was likely too high, leading to polymerization.

  • Impurity in Hydrazide: If a high melting point solid forms that is insoluble in ethanol, you likely formed the symmetrical N,N'-bis(2,5-dimethylbenzoyl)hydrazine. Solution: Increase the ratio of hydrazine to ester to 10:1.

References

  • Lateral Lithiation of o-Toluates

    • Kondolff, I., et al. "LiTMP-LiBr complex-induced lateral lithiation and cross ester condensation: direct access to isocoumarins from 2-methoxy o-toluate esters."[6] Organic Chemistry Frontiers, 2014.

  • General Isocoumarin Synthesis

    • "Synthesis of Isocoumarins."[6][7][8][9] Organic Chemistry Portal.

  • Oxadiazole Synthesis Protocols

    • Somani, R. R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery, 2011.
  • Hydrazinolysis of Esters

    • "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2012.[9] (Demonstrates competitive reactivity of esters vs lactones).

Sources

Application Notes and Protocols: Synthesis of Biologically Active 2,5-Dimethyl-1-aryl-1H-pyrrole Derivatives from Ethyl 2,5-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the 2,5-Dimethylbenzoate Scaffold

In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 2,5-dimethylbenzoate emerges as a valuable and versatile building block, offering a unique substitution pattern that provides a foundation for the synthesis of a diverse array of biologically active molecules. The presence of the ortho- and meta-methyl groups on the benzene ring influences the electronic and steric properties of the molecule, providing a scaffold that can be selectively functionalized to interact with specific biological targets.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a promising class of biologically active compounds—2,5-dimethyl-1-aryl-1H-pyrrole derivatives—commencing from this compound. These derivatives have garnered significant attention for their potent activity as Ephrin (Eph) receptor antagonists, a class of receptor tyrosine kinases implicated in a variety of physiological and pathological processes, including cancer progression and angiogenesis. The strategic functionalization of the this compound core, followed by the construction of the bioactive pyrrole moiety, exemplifies a rational approach to drug design and discovery.

Strategic Synthetic Pathway Overview

The synthetic strategy detailed herein follows a logical and modular four-step sequence, designed to efficiently transform the readily available this compound into the target biologically active benzoic acid derivatives. Each step has been optimized to ensure high yields and purity, with detailed protocols provided to guide researchers through the process.

Synthetic_Pathway A This compound B Ethyl 4-nitro-2,5-dimethylbenzoate A->B Nitration C Ethyl 4-amino-2,5-dimethylbenzoate B->C Reduction D Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2,5-dimethylbenzoate C->D Paal-Knorr Pyrrole Synthesis E 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,5-dimethylbenzoic Acid (Eph Receptor Antagonist) D->E Hydrolysis

Sources

Application Note & Protocols: Ethyl 2,5-dimethylbenzoate in Polymer-Supported Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of ethyl 2,5-dimethylbenzoate as a versatile precursor for the development of novel linkers in polymer-supported synthesis. While not a conventional off-the-shelf linker, its unique structural features offer potential for tailored cleavage strategies and enhanced stability. This guide will detail the conceptual framework, practical protocols for linker synthesis and immobilization, and subsequent use in solid-phase organic synthesis (SPOS), drawing upon established principles of solid-phase chemistry.

Introduction: The Strategic Role of Linkers in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid synthesis and purification of compound libraries.[1][2][3] The core principle of SPOS involves the covalent attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[3]

The lynchpin of this methodology is the linker , a bifunctional molecule that connects the compound of interest to the solid support.[3][4][5] An ideal linker must be stable to the reaction conditions required for library synthesis while allowing for selective cleavage of the final product from the resin under mild and specific conditions.[4][5] This guide explores the potential of this compound as a foundational molecule for creating novel linker systems with tunable properties. The steric hindrance provided by the two methyl groups ortho and meta to the ester functionality can influence the rate of cleavage, offering a handle for developing orthogonal protection strategies.

Conceptual Framework: this compound as a Linker Precursor

This compound can be functionalized to serve as a robust linker for solid-phase synthesis. The strategy involves modifying the aromatic ring to introduce a point of attachment to the polymer support, while the ester group serves as the cleavable connection for the synthesized molecule. A common approach is the chloromethylation or bromomethylation of the aromatic ring, followed by nucleophilic substitution with a hydroxyl- or amino-functionalized resin (e.g., Merrifield resin, Wang resin).

Workflow Overview

G cluster_0 Linker Preparation cluster_1 Immobilization cluster_2 Solid-Phase Synthesis cluster_3 Cleavage and Isolation A This compound B Functionalization (e.g., Chloromethylation) A->B C Functionalized Linker Precursor B->C E Immobilization Reaction C->E D Polymer Support (e.g., Merrifield Resin) D->E F Functionalized Resin E->F G Attachment of First Monomer F->G H Iterative Synthesis Cycles (Coupling, Deprotection) G->H I Final Resin-Bound Product H->I J Cleavage from Resin I->J K Purification J->K L Final Product K->L

Caption: General workflow for utilizing this compound as a linker precursor in polymer-supported synthesis.

Materials and Methods

Reagents
  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked)

  • Paraformaldehyde

  • Hydrogen chloride (gas or solution in dioxane)

  • Zinc chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH)

  • Appropriate protected amino acids or other building blocks for synthesis

Equipment
  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or wrist-action shaker

  • Round-bottom flasks and standard glassware

  • Schlenk line or inert atmosphere setup

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

  • Mass spectrometer (MS) for analysis

Detailed Protocols

Protocol 1: Synthesis of Ethyl 4-(Chloromethyl)-2,5-dimethylbenzoate (Linker Precursor)

This protocol describes the chloromethylation of this compound, a crucial step in preparing it for attachment to a polymer support. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.2 eq) to the solution.

  • Reaction Initiation: Heat the mixture to 60 °C and begin bubbling dry hydrogen chloride gas through the solution at a moderate rate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture over ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value
Temperature60 °C
Reaction Time4-6 hours
Key ReagentsParaformaldehyde, ZnCl₂, HCl
PurificationColumn Chromatography
Protocol 2: Immobilization of the Linker onto Merrifield Resin

This protocol details the attachment of the functionalized linker precursor to a chloromethylated polystyrene resin (Merrifield resin).

Step-by-Step Methodology:

  • Resin Swelling: Place Merrifield resin (1.0 eq, based on loading capacity) in a solid-phase synthesis vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve ethyl 4-(hydroxymethyl)-2,5-dimethylbenzoate (prepared by hydrolysis of the chloromethyl derivative, 2.0 eq) and DIPEA (2.0 eq) in DMF.

  • Coupling Reaction: Drain the solvent from the swollen resin and add the solution from step 2. Agitate the mixture at 50 °C for 12-16 hours.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight. A small sample can be subjected to elemental analysis to determine the loading of the linker.

Immobilization Workflow

G A Merrifield Resin (Chloromethylated Polystyrene) D Coupling Reaction (50 °C, 12-16h) A->D B Ethyl 4-(hydroxymethyl)- 2,5-dimethylbenzoate B->D C DIPEA (Base) in DMF C->D E Washing Sequence (DMF, DCM, MeOH) D->E F Immobilized Linker on Resin E->F

Caption: Workflow for the immobilization of the functionalized linker onto Merrifield resin.

Protocol 3: Attachment of the First Building Block (e.g., an N-Fmoc Protected Amino Acid)

This protocol describes the attachment of the first synthetic unit to the immobilized linker via esterification.

Step-by-Step Methodology:

  • Resin Swelling: Swell the linker-functionalized resin in DCM for 30 minutes.

  • Activation: In a separate flask, dissolve the N-Fmoc protected amino acid (3.0 eq), N,N'-diisopropylcarbodiimide (DIC, 3.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.

  • Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

The cleavage conditions will depend on the nature of the synthesized molecule and the desired final product (e.g., carboxylic acid or amide). The presence of the dimethyl substitutions on the benzene ring may require slightly harsher conditions or longer reaction times compared to standard linkers.

Option A: Acidic Cleavage (to yield a carboxylic acid)

  • Resin Preparation: Place the dried resin-bound product in a solid-phase synthesis vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether. Dry the crude product under vacuum. Further purification can be achieved by HPLC.

Option B: Basic Cleavage (Saponification)

  • Resin Swelling: Swell the resin in a mixture of THF and water.

  • Saponification: Add a solution of 1 M NaOH in methanol/water and agitate the mixture at room temperature for 4-8 hours.[6]

  • Product Isolation: Filter the resin and wash with methanol. Neutralize the combined filtrate and washings with 1 M HCl.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify as needed.

Cleavage Method Reagents Typical Time Product Form
Acidic95% TFA, H₂O, TIS2-4 hoursCarboxylic Acid
Basic1 M NaOH in MeOH/H₂O4-8 hoursCarboxylate Salt

Troubleshooting and Optimization

  • Low Loading of Linker: Ensure all reagents and solvents for immobilization are anhydrous. Consider using a different base or increasing the reaction temperature and time.

  • Incomplete Cleavage: The steric hindrance from the dimethyl groups may slow down the cleavage reaction. Increase the cleavage time or temperature. For acidic cleavage, a stronger acid might be necessary.

  • Side Reactions during Synthesis: Ensure complete coupling at each step by performing a Kaiser test or other qualitative tests for free amines. Use appropriate protecting groups for reactive side chains of the building blocks.[1]

Conclusion

This compound serves as a promising and adaptable starting material for the creation of specialized linkers in polymer-supported synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this system. The ability to fine-tune cleavage conditions based on the steric and electronic properties of the linker is a valuable asset in the design of complex synthetic strategies for drug discovery and development.

References

  • ResearchGate. (2021). Ester cleavage conditions?
  • Benchchem. (n.d.).
  • Scilit. (n.d.). A Redox-Sensitive Resin Linker for the Solid Phase Synthesis of C-Terminal Modified Peptides.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • APPTA. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • UC Davis. (2003).
  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2,5-Dimethylbenzoate Synthesis Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket: NMR Product Verification & Impurity Profiling Assigned Specialist: Senior Application Scientist

Introduction: The Analytical Baseline

Welcome to the technical support hub for the synthesis of Ethyl 2,5-dimethylbenzoate . This guide addresses the most common "pain points" researchers encounter when analyzing the crude reaction mixture of a Fischer esterification between 2,5-dimethylbenzoic acid and ethanol.

In this synthesis, Proton NMR (


H NMR)  is your primary diagnostic tool. It does not just tell you if you made the product; it tells you exactly how the reaction failed if the yield is low.

Module 1: The Reference Standard (What "Good" Looks Like)

Before troubleshooting, you must establish the "Golden Master" spectrum. The target molecule has distinct features that separate it from starting materials.

Structural Mapping & NMR Assignment

The following diagram maps the synthetic flow and correlates the molecular structure to the expected NMR signals.

G Start Start: 2,5-Dimethylbenzoic Acid Reagent + Ethanol / H+ Catalyst Start->Reagent Product Target: this compound Reagent->Product Signal_A Aromatic H6 (Singlet) ~7.7 ppm (Deshielded by C=O) Product->Signal_A Diagnostic Signal_B Aromatic H3/H4 (Doublets) ~7.1 - 7.2 ppm Product->Signal_B Signal_C Ester -OCH2- (Quartet) ~4.35 ppm Product->Signal_C Diagnostic Signal_D Ester -CH3 (Triplet) ~1.38 ppm Product->Signal_D

Figure 1: Synthetic pathway and correlation of key protons to diagnostic NMR signals.

Quantitative Data Table (CDCl Reference)
Proton AssignmentMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Note
Ar-H (C6) Singlet (s)7.75 - 7.801HOrtho to ester carbonyl (deshielded).
Ar-H (C3, C4) Doublets (d)7.10 - 7.252HOrtho coupling (

Hz).
Ester -OCH

-
Quartet (q)4.352HCharacteristic of ethyl esters.
Ar-CH

(x2)
Singlets (s)2.30 - 2.506HMethyls attached to aromatic ring.
Ester -CH

Triplet (t)1.383HCoupled to methylene group.

Module 2: Troubleshooting Tickets (Impurity Identification)

Users frequently report "extra peaks" or "shifting baselines." Use these tickets to diagnose your specific issue.

Ticket #101: The "Ghost" Ethyl Group

Symptom: You see a quartet and a triplet, but they are slightly upfield from your product peaks.

  • Diagnosis: Residual Ethanol .[1][2]

  • The Science: Ethanol has an ethyl group, just like your product. However, the electron-withdrawing power of the ester oxygen in your product pulls the signal downfield (4.35 ppm). In free ethanol, the methylene is shielded (3.72 ppm).

  • Fix: Rotary evaporation is often insufficient. Azeotropic distillation with heptane or prolonged high-vacuum drying is required.

Ticket #102: The Broad Downfield Singlet

Symptom: A broad, ugly peak appears between 10.0 and 13.0 ppm.

  • Diagnosis: Unreacted 2,5-Dimethylbenzoic Acid .

  • The Science: This is the carboxylic acid proton (-COOH). It is highly acidic and exchangeable, leading to a broad signal. Its presence indicates the reaction equilibrium did not shift fully to the right.

  • Fix: Perform a basic wash (saturated NaHCO

    
    ) on your organic layer. The acid will deprotonate, become water-soluble, and wash away.
    
Ticket #103: The "Double-Doublet" Intruder

Symptom: Two distinct doublets appear in the aromatic region (~7.5 - 7.9 ppm) that do not match the 2,5-substitution pattern.

  • Diagnosis: Residual p-Toluenesulfonic Acid (p-TsOH) (if used as catalyst).

  • The Science: p-TsOH has a 1,4-substitution pattern (para-substituted). This creates a classic AA'BB' system, appearing as two "roofing" doublets.

  • Fix: Ensure thorough water/bicarbonate washes during workup.

Diagnostic Logic Tree

Use this flow to identify your impurity immediately.

Troubleshooting Root Unknown Peak Detected Q1 Region: > 10 ppm? Root->Q1 Res1 Unreacted Acid (-COOH) Q1->Res1 Yes Q2 Region: 3.5 - 4.0 ppm? Q1->Q2 No Res2 Residual Ethanol (Look for triplet at ~1.2) Q2->Res2 Yes Q3 Region: 7.0 - 8.0 ppm (Extra Aromatics) Q2->Q3 No Res3 p-TsOH Catalyst (AA'BB' Pattern) Q3->Res3 Yes Q4 Region: ~2.1 ppm? Q3->Q4 No Res4 Acetone/Toluene (Cleaning Solvents) Q4->Res4 Yes

Figure 2: Decision tree for rapid impurity identification in crude spectra.

Module 3: Advanced Diagnostic Protocol (qNMR)

Objective: Determine the exact weight percent (wt%) purity of your this compound without using chromatography.

Why this matters: In drug development, "looks pure" is not data. You need a quantitative number.

The Protocol: Internal Standard Method
  • Select an Internal Standard (IS):

    • Must be high purity (>99.9%).

    • Must have non-overlapping peaks with your product.[3][4]

    • Recommendation:1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of your product (

      
      ) into a vial. Record to 0.01 mg precision.
      
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same vial. Record precision.
      
    • Dissolve in 0.6 mL CDCl

      
      .
      
  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 30 seconds (or 
      
      
      
      ) to ensure full relaxation for quantitative integration.
  • Calculation: Use the following formula to calculate Purity (

    
    ):
    


References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.
  • National Institute of Standards and Technology (NIST). (n.d.). 2,5-Dimethylbenzoic acid Mass and IR Spectra. NIST Chemistry WebBook.

Sources

Optimizing reaction time for Ethyl 2,5-dimethylbenzoate formation

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide

Introduction: The Kinetic Challenge

Synthesizing Ethyl 2,5-dimethylbenzoate presents a classic kinetic challenge in organic synthesis: Steric Hindrance . Unlike simple benzoic acid, the methyl group at the ortho (2-) position creates significant steric bulk near the carbonyl carbon.

In a standard Fischer esterification, this bulk physically impedes the nucleophilic attack of ethanol, drastically increasing the activation energy (


) and slowing the reaction rate. This guide moves beyond basic textbook protocols to provide field-proven strategies for accelerating this specific transformation without compromising yield.
Module 1: Critical Kinetic Factors

To optimize reaction time, we must attack the rate-limiting step: the formation of the tetrahedral intermediate.

Mechanism & Steric Blockade

The following diagram illustrates the reaction pathway and identifying the specific bottleneck caused by the 2-position methyl group.

ReactionMechanism cluster_steric Kinetic Bottleneck Substrate 2,5-Dimethylbenzoic Acid Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack Nucleophilic Attack (Ethanol) Protonation->Attack Rate Determining Step Intermediate Tetrahedral Intermediate Attack->Intermediate High Steric Barrier Product This compound + Water Intermediate->Product - H2O

Caption: The ortho-methyl group hinders the nucleophilic attack (Red), making this the rate-determining step.

Module 2: Optimization Protocols

We present two distinct pathways. Choose Protocol A for scalability/cost-efficiency or Protocol B for maximum speed.

Protocol A: Optimized Fischer Esterification (Thermodynamic Control)

Best for: Large batches, safety-restricted labs (no thionyl chloride).

The Strategy: Since the forward rate (


) is slow, we must maximize the effective concentration of the catalyst and use thermodynamic forcing (Le Chatelier’s Principle) to prevent the reverse reaction.

Optimized Parameters:

Variable Standard Condition Optimized Condition Reasoning

| Catalyst |


 (1-2 mol%) | 

-TSA (5-10 mol%)
|

-Toluenesulfonic acid is less oxidizing than sulfuric acid, allowing longer reflux times without charring/darkening the product. | | Solvent | Ethanol (Reflux) | Ethanol + Toluene (1:2) | Ethanol boils at 78°C. Adding toluene allows a reflux temp of ~100°C (increasing rate via Arrhenius law) and enables azeotropic water removal. | | Water Removal | None/Sieves | Dean-Stark Trap | Essential. Removing water physically drives the equilibrium to completion despite the slow kinetics. |

Step-by-Step Workflow:

  • Setup: Equip a 2-neck RBF with a Dean-Stark trap and condenser.

  • Charge: Add 2,5-dimethylbenzoic acid (1.0 eq), Ethanol (5.0 eq), Toluene (volume equal to ethanol), and

    
    -TSA monohydrate (0.1 eq).
    
  • Reflux: Heat to vigorous reflux. Water will separate in the trap.

  • Monitoring: Do not stop until water collection ceases (typically 12-24 hours for hindered substrates).

  • Workup: Wash with sat.

    
     to remove unreacted acid and catalyst. Dry over 
    
    
    
    .
Protocol B: The Acid Chloride Route (Kinetic Control)

Best for: Time-critical experiments, high-value substrates.

The Strategy: Bypass the slow nucleophilic attack on the carboxylic acid by converting it to a highly reactive acid chloride. This lowers the activation energy significantly.

Step-by-Step Workflow:

  • Activation: Dissolve 2,5-dimethylbenzoic acid in dry DCM or Toluene. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reaction: Reflux for 2-3 hours. The system is self-validating: gas evolution (

    
    ) will cease when conversion is complete.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum. Crucial: This removes acidic byproducts.
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add Ethanol (2.0 eq) and Pyridine (2.2 eq) slowly at 0°C.

  • Result: Reaction is typically complete in <1 hour at room temperature.

Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown. Is my product ruined?

Diagnosis: Acid-Catalyzed Polymerization/Oxidation. If you used conc.


, it likely oxidized impurities or the aromatic ring over the long reflux time required for hindered acids.
  • Fix: Switch to

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
    or a heterogeneous catalyst like Amberlyst-15 . These are milder and reduce charring.
  • Recovery: Dissolve the crude dark oil in ether/DCM and wash 3x with dilute NaOH. The color often remains in the organic phase; treat with activated charcoal and filter through Celite.

Q2: I see a "cloudiness" that won't settle during workup.

Diagnosis: Emulsion due to similar densities. this compound is a lipophilic oil. When washing with aqueous base (to remove unreacted acid), emulsions form easily.

  • Fix: Add Brine (sat. NaCl) to the aqueous layer to increase density difference. If that fails, filter the entire biphasic mixture through a pad of Celite to break surface tension.

Q3: Conversion stalled at ~60% despite refluxing for 24 hours.

Diagnosis: Thermodynamic Equilibrium (Water Saturation). Ethanol is hygroscopic. Once the solution is saturated with water (byproduct), the reverse hydrolysis rate equals the forward esterification rate.

  • Fix: You must break the equilibrium.

    • Add Molecular Sieves (3Å) directly to the reaction flask (if not using Dean-Stark).

    • Azeotropic Distillation: Add benzene or toluene and use a Dean-Stark trap to physically remove water from the reaction matrix.

Q4: Can I use microwave irradiation to speed this up?

Answer: Yes, highly recommended. Microwave heating allows you to superheat the ethanol (above its boiling point) in a sealed vessel.

  • Protocol: 2,5-dimethylbenzoic acid + Ethanol +

    
     (cat).
    
  • Settings: 140°C for 20-40 minutes.

  • Warning: Ensure your vessel is rated for high pressure (~15-20 bar). This can reduce reaction time from 24 hours to <1 hour.

Decision Matrix: Choosing Your Path

Use the following logic tree to determine the best optimization strategy for your specific constraints.

OptimizationTree Start Start Optimization TimeConstraint Is reaction time critical? Start->TimeConstraint FastPath Use Acid Chloride Method TimeConstraint->FastPath Yes (< 2 hours) StandardPath Fischer Esterification TimeConstraint->StandardPath No (Overnight ok) Microwave Alternative: Microwave (140°C, 30 min) FastPath->Microwave If no SOCl2 available CheckEquilibrium Is conversion < 70%? StandardPath->CheckEquilibrium Action1 Add Toluene + Dean-Stark CheckEquilibrium->Action1 Yes (Stalled) Action2 Switch Catalyst to p-TSA CheckEquilibrium->Action2 No (Just dark/dirty)

Caption: Decision tree for selecting the optimal synthesis route based on time constraints and equipment.

References
  • Mechanism of Esterification:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.
  • Steric Hindrance in Benzoates: Goering, H. L., & Rubin, T. (1987). Theoretical calculation of effects of steric hindrance on rates of esterification. Journal of Organic Chemistry, 52(10), 2074–2082. Link

  • Acid Chloride Protocol (Analogous): White, E. (1967). Benzoic acid, 2-phenylethyl ester.[1][2] Organic Syntheses, Coll.[1] Vol. 5, p.336. Link

  • Microwave Acceleration: Pipus, G., et al. (2000). Esterification of benzoic acid in microwave tubular flow reactor. Chemical Engineering Journal. Link

  • Catalyst Selection (Amberlyst): Liu, Y., et al. (2006). Esterification of carboxylic acids with alcohols catalyzed by Amberlyst 15. Journal of Molecular Catalysis A: Chemical. Link

Sources

Technical Support Center: Alternative Catalysts for Sterically Hindered Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sterically hindered esterification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of forming ester bonds between sterically demanding carboxylic acids and alcohols. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard acid- or base-catalyzed esterification is failing for my bulky substrates. What are my primary alternative catalyst options?

When traditional methods like Fischer esterification fail due to steric hindrance, which slows down the reaction and can lead to side reactions, several classes of alternative catalysts can be employed. The choice depends on your specific substrates, functional group tolerance, and desired reaction conditions.

  • Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions under mild conditions. For esterification, 4-dimethylaminopyridine (DMAP) and its analogs are highly effective, often used with an activating agent like a carbodiimide (e.g., DCC or EDC). They work by forming a highly reactive acylpyridinium intermediate.

  • Biocatalysts (Enzymes): Lipases are particularly effective for esterifying sterically hindered substrates with high selectivity and under mild, often solvent-free, conditions. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used due to their stability and reusability.

  • Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, and ion-exchange resins offer advantages in terms of ease of separation, reusability, and often milder reaction conditions compared to strong mineral acids. Their porous structure can provide shape selectivity, which can be advantageous for certain sterically hindered substrates.

Q2: I'm observing significant side reactions, such as dehydration of my tertiary alcohol. How can I mitigate this?

Dehydration of tertiary alcohols is a common side reaction under strongly acidic conditions and elevated temperatures. To minimize this, consider the following:

  • Switch to a Milder Catalyst: Move away from strong mineral acids (e.g., H₂SO₄) to options like a solid acid catalyst (e.g., Amberlyst-15) or an organocatalyst.

  • Utilize Enzyme Catalysis: Lipases are highly selective and operate under neutral pH and lower temperatures, which virtually eliminates the risk of alcohol dehydration.

  • Employ Stoichiometric Reagents: Methods like the Yamaguchi or Shiina macrolactonization protocols use a mixed anhydride approach that proceeds under very mild conditions, though they require stoichiometric amounts of reagents.

Q3: My reaction is extremely slow, even with an alternative catalyst. What parameters can I optimize?

Slow reaction kinetics are a hallmark of sterically hindered esterifications. Here’s how you can troubleshoot this issue:

  • Increase Catalyst Loading: For organocatalysts and solid acids, increasing the catalyst loading can improve the reaction rate. However, be mindful of potential side reactions and purification challenges.

  • Elevate the Temperature: While balancing the risk of side reactions, moderately increasing the reaction temperature can significantly enhance the rate. This is particularly effective for solid acid catalysts.

  • Water Removal: Esterification is an equilibrium reaction. Actively removing water using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum can drive the equilibrium towards the product.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. For lipase-catalyzed reactions, a non-polar solvent like hexane or toluene is often preferred to minimize enzyme denaturation and substrate/product inhibition.

Troubleshooting Guides

Guide 1: Low Yield in a DMAP-Catalyzed Esterification of a Tertiary Alcohol

Problem: You are attempting to esterify a bulky carboxylic acid with a tertiary alcohol using DCC and a catalytic amount of DMAP, but the yield is consistently below 30%.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Acylpyridinium Intermediate Formation:

    • Explanation: The bulky carboxylic acid may be slow to react with the DCC to form the necessary O-acylisourea intermediate, which then reacts with DMAP.

    • Solution:

      • Pre-activate the carboxylic acid. In a separate flask, dissolve the carboxylic acid and DCC in a dry, aprotic solvent (e.g., CH₂Cl₂) and stir for 30 minutes at 0 °C.

      • In the main reaction flask, dissolve the tertiary alcohol and DMAP in the same solvent.

      • Slowly add the pre-activated carboxylic acid solution to the alcohol/DMAP mixture at 0 °C and then allow the reaction to warm to room temperature.

  • Hydrolysis of Intermediates:

    • Explanation: Trace amounts of water in the reagents or solvent can hydrolyze the O-acylisourea or the acylpyridinium intermediate, regenerating the starting carboxylic acid.

    • Solution:

      • Ensure all glassware is oven-dried.

      • Use anhydrous solvents.

      • Dry the carboxylic acid and alcohol under high vacuum before use, if they are stable.

  • Steric Hindrance Preventing Nucleophilic Attack:

    • Explanation: The tertiary alcohol may be too sterically hindered to efficiently attack the acylpyridinium intermediate.

    • Solution:

      • Increase the amount of DMAP from a catalytic to a stoichiometric amount. This can increase the concentration of the reactive intermediate.

      • Consider using a more nucleophilic acylation catalyst, such as a DMAP analog with electron-donating groups.

Guide 2: Poor Conversion with an Immobilized Lipase Catalyst

Problem: You are using Novozym 435 to esterify a hindered secondary alcohol, but the reaction stalls at 50% conversion even after 48 hours.

Potential Causes & Step-by-Step Solutions:

  • Enzyme Inhibition:

    • Explanation: The product ester or the alcohol substrate itself might be inhibiting the enzyme at higher concentrations.

    • Solution:

      • Perform the reaction in a suitable organic solvent (e.g., heptane) to reduce the local concentration of inhibitors around the enzyme.

      • Consider a stepwise addition of the alcohol substrate to maintain a low concentration throughout the reaction.

  • Mass Transfer Limitations:

    • Explanation: The substrates may have difficulty accessing the active sites of the enzyme within the immobilization matrix.

    • Solution:

      • Increase the agitation speed of the reaction mixture to improve diffusion.

      • Ensure the particle size of the immobilized enzyme is appropriate for your reaction vessel to prevent settling.

  • Water Activity:

    • Explanation: While water is a product to be removed, a very small amount of water is often necessary to maintain the active conformation of the lipase. Overly aggressive drying can deactivate the enzyme.

    • Solution:

      • If using molecular sieves, ensure they are not added in vast excess.

      • Consider adding a very small, controlled amount of water (e.g., 0.1% v/v) to the reaction mixture if you suspect over-drying.

Data & Protocols

Table 1: Comparison of Catalysts for the Esterification of Pivalic Acid with tert-Butanol
Catalyst SystemTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
H₂SO₄ (conc.)8072< 5Prone to side reactions (dehydration)Harsh conditions, low yield
DCC/DMAP2524~70Mild conditions, good yieldStoichiometric waste (DCU)
Novozym 4356048> 95High selectivity, mild conditions, reusable catalystSlower reaction times
Amberlyst-1510036~60Reusable, easy separationRequires higher temperatures
Experimental Protocol: Lipase-Catalyzed Synthesis of tert-Butyl Pivalate
  • To a 50 mL round-bottom flask, add pivalic acid (1.0 g, 9.8 mmol) and tert-butanol (1.1 g, 14.8 mmol).

  • Add 20 mL of n-hexane as the solvent.

  • Add Novozym 435 (0.2 g, 10% by weight of substrates).

  • Add 3A molecular sieves (1.0 g) to remove the water formed during the reaction.

  • Seal the flask and place it in an orbital shaker set to 60 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹H NMR.

  • Upon completion, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

Diagram 1: Decision Workflow for Catalyst Selection

G start Sterically Hindered Esterification substrates Substrates Thermally Stable & Tolerant to Acid? start->substrates yes_acid Yes substrates->yes_acid Yes no_acid No substrates->no_acid No solid_acid Consider Solid Acid Catalyst (e.g., Zeolite, Amberlyst) yes_acid->solid_acid mild_cond Mild Conditions Required? no_acid->mild_cond yes_mild Yes mild_cond->yes_mild Yes no_mild No (Re-evaluate Options) mild_cond->no_mild No chiral Chiral Substrates or High Selectivity Needed? yes_mild->chiral organo Organocatalyst (e.g., DCC/DMAP) bio Biocatalyst (e.g., Lipase) yes_chiral Yes chiral->yes_chiral Yes no_chiral No chiral->no_chiral No yes_chiral->bio no_chiral->organo

Caption: Catalyst selection workflow for hindered esterification.

Diagram 2: DMAP Catalytic Cycle

G cluster_0 DMAP Catalytic Cycle dmap DMAP activated_acid Activated Carboxylic Acid (e.g., O-Acylisourea from DCC) acyl_pyridinium N-Acylpyridinium Ion (Highly Reactive) activated_acid->acyl_pyridinium + DMAP ester Ester Product acyl_pyridinium->ester + R'-OH alcohol R'-OH (Alcohol) dmap_regen DMAP (Regenerated) ester->dmap_regen

Caption: Simplified catalytic cycle for DMAP-mediated esterification.

References

  • 4-Dimethylaminopyridine (DMAP). Organic Chemistry Portal. [Link]

  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). The use of lipases in organic synthesis. Chemical Reviews, 108(3), 1177-1249. Note: A specific link to the full text may require a subscription.
  • Sharma, P., & Pant, K. K. (2018). Zeolite based catalysts for synthesis of fine chemicals. Catalysis Today, 316, 2-15. Note: A specific link to the full text may require a subscription.

Preventing hydrolysis of Ethyl 2,5-dimethylbenzoate during purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Purification Workflows

Case ID: E25-DMB-STAB-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Chemical Context

The Paradox of Stability: Ethyl 2,5-dimethylbenzoate is structurally distinct due to the methyl group at the ortho (2-) position. According to the Rule of Six and Taft Steric Parameters , this substituent provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.

Consequently, this ester is more resistant to hydrolysis than ethyl benzoate. However, hydrolysis often occurs not because the molecule is inherently unstable, but because researchers assume it is invincible and employ excessively harsh conditions (e.g., high-temperature distillation with moisture, or prolonged exposure to strong aqueous acids/bases) to remove impurities.

Critical Failure Mode: Hydrolysis typically occurs via the


 mechanism  (Acid-Catalyzed Acyl Cleavage, Bimolecular) when acidic aqueous layers are not neutralized quickly, or via 

(Base-Catalyzed) if strong caustic washes (NaOH/KOH) are used to remove unreacted acids.

The Mechanics of Hydrolysis (Why it Happens)

To prevent the issue, you must understand the barrier you are trying to maintain. The 2-methyl group forces the carbonyl group out of planarity with the benzene ring (Steric Inhibition of Resonance ), but it also blocks the approach of water.

Visualizing the Threat Landscape:

HydrolysisRisk cluster_conditions Risk Factors Ester This compound Ortho 2-Methyl Group (Steric Shield) Ester->Ortho Protected by Water H2O / OH- Ortho->Water Repels/Blocks Water->Ester Attacks Carbonyl TS Tetrahedral Intermediate (High Energy Barrier) Water->TS If Barrier Breached (High T or Extreme pH) Hydrolysis Hydrolysis Product (2,5-Dimethylbenzoic Acid) TS->Hydrolysis Collapse Acid Strong Acid (pH < 1) Acid->TS Heat Heat (>100°C) Heat->TS

Figure 1: The "Steric Shield" mechanism. The ortho-methyl group blocks water attack. Hydrolysis only proceeds if thermal energy (Heat) or catalytic activation (Acid/Base) overcomes this steric barrier.

Protocol 1: The Buffered Workup (Aqueous Phase)

Issue: Using NaOH to remove unreacted 2,5-dimethylbenzoic acid often accidentally saponifies the ester product. Solution: Use a pH-controlled "Soft Wash" protocol.

ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)Mechanism of Safety
Wash Agent 1M NaOH or KOHSaturated

Bicarbonate (

) deprotonates the acid impurity but is too weak to attack the hindered ester.
Temperature Ambient or WarmIce-Cold (

)
Reduces kinetic energy, making the steric barrier effectively "higher."
Contact Time Prolonged shakingQuick extraction (<2 mins)Minimizes exposure time to the nucleophile.

Step-by-Step Safe Extraction:

  • Cool Down: Chill the reaction mixture to

    
     before adding aqueous solutions.
    
  • Dilute: Add a non-polar solvent (Diethyl Ether or DCM). Note: Ether is preferred as it separates cleaner from water than DCM, reducing emulsion risk.

  • The Soft Wash: Wash the organic layer twice with cold saturated Sodium Bicarbonate (

    
    ) .
    
    • Observation: Gas evolution (

      
      ) indicates acid removal. Stop only when bubbling ceases.
      
  • The Neutralizer: Wash once with Saturated Brine to remove bulk water.

  • Dry: Dry over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Do not use Magnesium Sulfate if the solution is very acidic, as it is slightly Lewis acidic.
    

Protocol 2: Chromatography & Distillation

Issue: The ester degrades on silica gel or transesterifies during distillation.

A. Chromatography (Silica Gel)

Standard silica gel is slightly acidic (pH 4-5). For hindered esters, this surface acidity can catalyze hydrolysis if the column is run slowly or if the silica is wet.

Troubleshooting Guide:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes surface silanol groups.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate. Avoid alcohols (Methanol/Ethanol) in the eluent to prevent transesterification .

B. Distillation (Vacuum Required)

This compound has a high boiling point.[1] Distilling at atmospheric pressure requires temperatures that promote thermal decomposition.

Safe Distillation Workflow:

Distillation Start Crude Oil CheckWater Is it perfectly dry? Start->CheckWater DryMore Redry with Na2SO4 & High Vac (RT) CheckWater->DryMore No / Unsure Setup Setup Short Path Distillation CheckWater->Setup Yes DryMore->CheckWater Vacuum Apply Vacuum (< 2 mmHg) Setup->Vacuum Heat Slow Heating Vacuum->Heat Collect Collect Main Fraction Heat->Collect

Figure 2: Distillation logic. Absolute dryness is non-negotiable to prevent steam-hydrolysis inside the flask.

Frequently Asked Questions (FAQs)

Q1: I see a carboxylic acid peak in my NMR even after a Bicarbonate wash. Why? A: If you acidified the aqueous layer during workup and re-extracted it, you might have pulled the impurity back in. Alternatively, if you used wet


 (chloroform) for NMR, the trace HCl in the solvent can hydrolyze the ester in the NMR tube over time. Always filter 

through basic alumina or use a fresh ampoule for sensitive esters.

Q2: Can I use Magnesium Sulfate (


) to dry the organic layer? 
A:  It is generally safe, but 

is slightly acidic. For maximum safety with acid-sensitive esters, Sodium Sulfate (

)
is preferred as it is strictly neutral, although it acts slower.

Q3: My yield is low. Did it hydrolyze? A: Not necessarily. The steric hindrance of the 2,5-dimethyl group makes the formation of the ester difficult (low reaction rates) just as it makes hydrolysis difficult. Ensure your synthesis step (e.g., Fischer Esterification) ran to completion by refluxing longer or using an acid chloride intermediate, rather than assuming loss occurred during purification.

References

  • Mechanism of Ester Hydrolysis (

    
     and 
    
    
    
    ):
    • Chemistry LibreTexts. "Hydrolysis of Esters."[2][3][4][5][6] Available at: [Link][7][8]

  • Steric Effects in Benzoate Esters (Taft Equation & Ortho Effect)

    • Royal Society of Chemistry (RSC). "Kinetic Study of Hydrolysis of Benzoates. Ortho Substituent Effect." Available at: [Link]

  • Purification of Sensitive Esters (Ethyl Diazoacetate Protocol)

    • Organic Syntheses. "Ethyl Diazoacetate (Purification Protocols)." Coll. Vol. 3, p.392 (1955). Available at: [Link]

  • General Stability Data

    • PubChem. "Mthis compound (Analogous Structure Data)." Available at: [Link]

Sources

Incomplete conversion in 2,5-dimethylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Incomplete conversion in 2,5-dimethylbenzoic acid esterification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided Below]

Executive Summary

You are encountering a classic case of Steric Inhibition of Reaction . Unlike unsubstituted benzoic acid, 2,5-dimethylbenzoic acid possesses a methyl group at the ortho (2-) position. While less hindering than the 2,6-disubstituted analogs, this single ortho group creates significant steric strain (A-strain) in the tetrahedral intermediate required for nucleophilic acyl substitution.

Standard Fischer esterification conditions (e.g., H₂SO₄/MeOH reflux) often stall at 60–70% conversion because the transition state energy is elevated, and water (the byproduct) rapidly hydrolyzes the ester back to the acid due to the "ortho effect" destabilizing the ester plane.

Below are four field-proven protocols to force this reaction to completion, ranked by reliability for this specific substrate.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, consult the decision tree below. The "Standard" Fischer method is often insufficient for >95% yields on this substrate without significant equilibrium forcing.

EsterificationDecision Start Substrate: 2,5-Dimethylbenzoic Acid AcidSensitive Is the R-group (Alcohol) Acid Sensitive? Start->AcidSensitive BaseSensitive Is the R-group Base Sensitive? AcidSensitive->BaseSensitive No Method_Alkyl Protocol B: Alkylation (Cs2CO3 + R-X) *Bypasses Steric Center* AcidSensitive->Method_Alkyl Yes (Avoid Acid) Scale Scale > 100g? BaseSensitive->Scale No Method_Yamaguchi Protocol C: Yamaguchi Coupling *Mild & Selective* BaseSensitive->Method_Yamaguchi Yes (Avoid Base) Method_AcidCl Protocol A: Acid Chloride (SOCl2 + DMF) *The Nuclear Option* Scale->Method_AcidCl Yes (Cost Efficient) Scale->Method_AcidCl No (High Yield)

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate compatibility and scale.

Module 2: The "Nuclear" Option (Acid Chloride Route)

Best For: Robust substrates, high yields, scale-up. Mechanism: Converts the poor leaving group (-OH) into an excellent one (-Cl).[1]

The Critical Troubleshooting Tip

Users often fail here because they use neat Thionyl Chloride (


) without a catalyst. For sterically hindered acids, you must use DMF (Dimethylformamide) . DMF reacts with 

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more electrophilic than

alone.
Protocol A: Activated Acid Chloride Method
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Add 2,5-dimethylbenzoic acid (1.0 equiv) and dry Toluene (or DCM).

  • Activation: Add Thionyl Chloride (1.5 equiv).

  • Catalysis (Crucial): Add 3–5 drops of anhydrous DMF . You should see vigorous bubbling immediately (formation of

    
     and HCl).
    
  • Reflux: Heat to reflux for 2–3 hours. The solution should turn clear.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Note: Do not skip this. Excess 
    
    
    
    will react with your alcohol to form alkyl chlorides.
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add the Alcohol (1.2 equiv) and Pyridine (1.5 equiv) or

    
     at 0°C, then warm to RT.
    

Why this works: The acid chloride is highly reactive and the high energy of the Cl leaving group overcomes the steric barrier of the ortho-methyl group.

Module 3: The "Steric Bypass" (Alkylation)

Best For: Acid-sensitive alcohols, small scale, precious materials. Mechanism:


 attack on the alkyl halide, not the carbonyl.
The Concept

Instead of forcing a nucleophile to attack the crowded carbonyl carbon (blocked by the 2-methyl group), we use the carboxylate to attack an alkyl halide. This moves the reaction site to the oxygen, which is far less hindered.

Protocol B: Cesium Carbonate Promoted Alkylation
  • Solvent: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) in DMF (polar aprotic is essential).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv).
    
    • Why Cesium? The large

      
       radius forms a "loose" ion pair with the carboxylate, making the oxygen more nucleophilic ("naked anion" effect) compared to 
      
      
      
      or
      
      
      .
  • Electrophile: Add the Alkyl Halide (e.g., MeI, Benzyl Bromide, or R-Br) (1.2 equiv).

  • Conditions: Stir at RT for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Success Marker: This reaction rarely suffers from incomplete conversion unless the alkyl halide itself is tertiary.

Module 4: The "Mild" Approach (Yamaguchi Esterification)

Best For: Complex natural products, acid/base sensitive moieties. Mechanism: Mixed anhydride formation using 2,4,6-trichlorobenzoyl chloride (TCBC).[2][3][4]

Troubleshooting Steglich (DCC/DMAP)

Do not use standard DCC/DMAP for this substrate. Due to the slow attack of the alcohol (steric hindrance), the intermediate O-acylisourea will rearrange into an unreactive N-acylurea byproduct, permanently sequestering your starting material.

Protocol C: Yamaguchi Protocol
  • Anhydride Formation: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) and

    
     (1.5 equiv) in THF. Add 2,4,6-trichlorobenzoyl chloride  (1.1 equiv). Stir 1h at RT.
    
  • Filtration: Filter off the triethylamine-HCl salt (optional but recommended).

  • Esterification: Concentrate the filtrate (mixed anhydride) and redissolve in Toluene.

  • Addition: Add the Alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv) .

    • Note: Stoichiometric DMAP is required here, not catalytic, to drive the reaction against the steric gradient.

  • Reflux: Heat to mild reflux.

Visualizing the Catalytic Boost

The following diagram illustrates why DMF is non-negotiable for the Acid Chloride route (Protocol A). It generates a reactive species that is smaller and more electrophilic than Thionyl Chloride itself.

VilsmeierMechanism cluster_cycle Catalytic Cycle DMF DMF Complex Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->Complex + SOCl2 - SO2 SOCl2 SOCl2 Inter Activated Intermediate Complex->Inter + Acid Acid 2,5-Dimethylbenzoic Acid Prod Acid Chloride (Highly Reactive) Inter->Prod - DMF (Regenerated)

Figure 2: The DMF catalytic cycle converts SOCl2 into the hyper-reactive Vilsmeier reagent, essential for hindered acids.

Summary of Methods & Expected Yields

MethodReagentsMechanismExpected YieldConstraint
Fischer

, MeOH
Equilibrium (Acid Cat.)60–75%Requires Dean-Stark or Molecular Sieves to remove water.
Acid Chloride

, DMF (cat)
Nu-Acyl Substitution90–98% Requires anhydrous conditions; evolves HCl/SO2 gas.
Alkylation

, Alkyl-X

(O-attack)
95–99% Requires Alkyl Halide counterpart (not Alcohol).
Yamaguchi TCBC, DMAPMixed Anhydride85–95%Higher reagent cost; best for complex molecule synthesis.

References

  • Yamaguchi Esterification Mechanism & Application Inanaga, J., et al.[2][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[2]

  • Cesium Carbonate Promoted Alkylation (Steric Bypass) Parrish, J. P., et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis."[6] Tetrahedron, 2000.

  • DMF Catalysis in Acid Chloride Formation (Vilsmeier-Haack) Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[2][4][6][7] Chapter 22: Acyl Substitution. Oxford University Press.

  • Steric Inhibition of Resonance in Ortho-Substituted Benzoates Krygowski, T. M., et al. "Steric inhibition of resonance: a revision and quantitative estimation." Chemistry - A European Journal, 2005.

Sources

Validation & Comparative

Ethyl 2,5-dimethylbenzoate vs methyl 2,5-dimethylbenzoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2,5-dimethylbenzoate vs. Mthis compound Reactivity Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Ortho-Blockade" Effect

In the optimization of benzoyl scaffolds for drug development or intermediate synthesis, the choice between This compound (Et-2,5-DMB) and Mthis compound (Me-2,5-DMB) is often dictated by two competing factors: steric accessibility and physical process parameters .

While methyl esters are conventionally viewed as more reactive than ethyl esters due to the lower steric bulk of the methoxy group (


 vs 

), this distinction is significantly dampened in 2,5-dimethylbenzoates. The ortho-methyl group at position 2 creates a dominant steric blockade (the "Ortho-Effect") that retards nucleophilic attack at the carbonyl carbon for both esters.

Consequently, the decision matrix shifts from pure reactivity to process engineering :

  • Select Me-2,5-DMB when faster (albeit still hindered) hydrolysis or lower boiling point (distillation) is required.

  • Select Et-2,5-DMB for higher lipophilicity, metabolic stability, or when higher boiling points are needed to drive high-temperature reactions without pressurization.

Structural & Electronic Analysis

The Steric Environment

The defining feature of both molecules is the 2,5-substitution pattern on the benzene ring.

  • 2-Position (Ortho): The methyl group forces the ester carbonyl out of coplanarity with the benzene ring to relieve

    
     strain. This inhibits resonance stabilization but, more critically, physically blocks the trajectory of incoming nucleophiles (e.g., 
    
    
    
    ,
    
    
    ).
  • 5-Position (Meta): Electronically inductive (

    
    ), slightly increasing electron density on the ring, but sterically remote from the reaction center.
    
Alkoxy Group Influence
  • Methyl Ester (Me-2,5-DMB): The methoxy group is compact. The transition state for tetrahedral intermediate formation is lower in energy than the ethyl analog.

  • Ethyl Ester (Et-2,5-DMB): The ethoxy group adds rotational freedom and bulk. While the inductive effect of ethyl vs. methyl is negligible, the added steric bulk further crowds the already hindered carbonyl.

StericMap cluster_0 Steric Hierarchy Unsub Unsubstituted Benzoate (Fast Reactivity) Ortho 2,5-Dimethyl Substitution (Primary Blockade) Unsub->Ortho + Steric Clash (High) MeEster Methyl Ester (Secondary Blockade: Low) Ortho->MeEster + OMe Bulk EtEster Ethyl Ester (Secondary Blockade: Medium) Ortho->EtEster + OEt Bulk caption Fig 1. The ortho-methyl group is the dominant rate-limiting factor; the ester alkyl group is a secondary fine-tuning parameter.

Reactivity Profile & Kinetic Data

Chemical Hydrolysis (Saponification)

Under basic conditions (


), the hydrolysis follows the 

mechanism.
  • Relative Rate: Me-2,5-DMB hydrolyzes roughly 1.5x – 2x faster than Et-2,5-DMB.

  • Absolute Rate: Both are 10–50x slower than unsubstituted methyl benzoate due to the ortho-effect.

  • Thermodynamics: The reaction often requires elevated temperatures (reflux) to overcome the activation energy barrier imposed by the ortho-methyl group.

Enzymatic Stability (Metabolism)

In drug discovery (prodrug design), the trend can invert depending on the specific esterase.

  • Plasma Stability: Research indicates that for some benzoates, methyl esters are more stable (longer

    
    ) than ethyl esters in rat plasma, likely due to the specificity of carboxylesterases which may prefer the slightly more lipophilic ethyl pocket or have specific binding constraints [1].
    
  • General Rule: Do not assume Me > Et reactivity in biological systems; experimental validation is required.

Nucleophilic Substitution (Grignard/Reduction)
  • Grignard Addition: Both esters react sluggishly. Formation of the ketone (stopping at single addition) is easier to control with Et-2,5-DMB due to the bulky tetrahedral intermediate collapsing more slowly.

  • Hydride Reduction (

    
    ):  Both are reduced to the alcohol (2,5-dimethylbenzyl alcohol). Me-2,5-DMB is preferred if the reaction must be run at lower temperatures to preserve other sensitive groups.
    
Physical Properties Comparison Table
PropertyMthis compoundThis compoundImplication
CAS Number 13730-55-733499-43-3Identity Verification
Boiling Point ~228°C (760 mmHg)~247°C (760 mmHg)Separation via distillation
Molecular Weight 164.20 g/mol 178.23 g/mol Stoichiometry calculations
Lipophilicity (LogP) ~2.8~3.2Ethyl is more cell-permeable
Flash Point ~100°C~108°CSafety handling

Experimental Protocols

Protocol A: High-Efficiency Hydrolysis of Hindered Esters

Use this protocol for converting either ester to 2,5-dimethylbenzoic acid when standard conditions fail.

Rationale: The ortho-methyl group prevents standard room-temperature hydrolysis. We use a high-boiling solvent (Ethylene Glycol) to increase thermal energy and KOH concentration.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 10.0 mmol of Ester (Me-2,5-DMB or Et-2,5-DMB).

    • 40.0 mmol KOH (4 equiv).

    • 20 mL Ethylene Glycol (Solvent).

    • 1 mL Water (Nucleophile source).

  • Procedure:

    • Charge flask with ester, KOH, and ethylene glycol.

    • Heat to 140°C for 4 hours. (Note: Me-2,5-DMB may finish in 3h; Et-2,5-DMB may take 5-6h).

    • Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the high Rf spot.

  • Workup:

    • Cool to room temperature. Dilute with 50 mL water.

    • Wash with Et_2O (2 x 20 mL) to remove unreacted ester.

    • Acidify the aqueous layer to pH 1 with 6M HCl. Precipitate should form.

    • Filter and dry the 2,5-dimethylbenzoic acid.

Protocol B: Transesterification (Methyl to Ethyl)

Use this to convert Me-2,5-DMB to Et-2,5-DMB for altering physical properties.

Transesterification cluster_inputs Reactants cluster_products Products MeEster Me-2,5-DMB Intermediate Tetrahedral Intermediate (Sterically Crowded) MeEster->Intermediate Ethanol Ethanol (Excess) Ethanol->Intermediate Catalyst H2SO4 or Ti(OEt)4 Catalyst->Intermediate EtEster Et-2,5-DMB Intermediate->EtEster Methanol Methanol (Remove via Distillation) Intermediate->Methanol caption Fig 2. Equilibrium is driven by the removal of Methanol (BP 64.7°C) vs Ethanol (BP 78°C).

Method:

  • Dissolve Me-2,5-DMB in 10 volumes of anhydrous Ethanol.

  • Add 5 mol%

    
     or 10 mol% Titanium(IV) ethoxide (neutral conditions preferred for sensitive substrates).
    
  • Reflux with a Dean-Stark trap or continuous distillation to remove Methanol as it forms.

  • Reaction is slower than unsubstituted benzoates; expect 12-24h reflux times.

Strategic Selection in Drug Design

ScenarioRecommended EsterReason
Rapid Library Synthesis Methyl Faster coupling/deprotection; easier to remove excess reagent via evaporation.
Prodrug Development Ethyl Slower enzymatic hydrolysis may improve oral bioavailability; higher lipophilicity aids membrane permeation.
Scale-Up Purification Methyl Lower boiling point (~228°C) allows for easier fractional distillation compared to Ethyl (~247°C).
Crystallization Methyl Methyl esters of substituted benzoates often have higher melting points and crystallize better than ethyl esters (which are often oils).

References

  • Comparative Hydrolytic Stability of Esters

    • Study on the plasma metabolic stability of homologous benzo
    • Source:

  • Physical Properties & CAS Data

    • This compound (CAS 33499-43-3)
    • Source: [1]

  • Kinetics of Hindered Esters

    • Mechanistic analysis of ortho-substituted benzo
    • Source:

Sources

A Comparative Guide to Catalysis in Ethyl 2,5-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Ethyl 2,5-dimethylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries. We move beyond simple protocol listings to explore the causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for catalyst selection and process optimization. Our focus is on providing self-validating, reproducible methodologies grounded in authoritative scientific literature.

Introduction: The Synthesis of this compound

The primary route to synthesizing this compound is the Fischer-Speier esterification of 2,5-dimethylbenzoic acid with ethanol.[1] This is a reversible acid-catalyzed reaction where the formation of the ester product is governed by equilibrium. The key to achieving high yields is the effective use of a catalyst to accelerate the reaction and strategies to shift the equilibrium, typically by removing the water byproduct.[2]

The choice of catalyst is paramount, influencing not only reaction rate and yield but also process sustainability, cost-effectiveness, and ease of product purification. This guide will compare the performance of traditional homogeneous acid catalysts with modern heterogeneous solid acid catalysts.

A critical consideration in this specific synthesis is the structure of the carboxylic acid substrate. The methyl group at the ortho-position (position 2) relative to the carboxylic acid can introduce steric hindrance.[1] This obstruction can impede the approach of the ethanol nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to unsubstituted benzoic acid.[1] Catalyst selection must therefore account for this structural challenge.

The Fischer-Speier Esterification Mechanism

The reaction proceeds via a well-established multi-step mechanism initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule.

Fischer_Esterification cluster_0 Catalyst Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation RCOOH 2,5-Dimethylbenzoic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid Protonation H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Ethanol Ethanol (Nucleophile) Ethanol->Tetrahedral_Intermediate Attack on Carbonyl Carbon Proton_Shift Protonated Intermediate Tetrahedral_Intermediate->Proton_Shift Protonated_Ester Protonated Ester Proton_Shift->Protonated_Ester Elimination Proton_Shift->Protonated_Ester Water H₂O Ester This compound Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Fischer-Speier Esterification Mechanism.

The subsequent steps involve proton transfer, elimination of a water molecule to form the protonated ester, and finally, deprotonation to yield the final ester product and regenerate the acid catalyst.[3]

A Comparative Analysis of Catalytic Systems

The catalysts for this esterification are broadly classified into two categories: homogeneous and heterogeneous.

Homogeneous Catalysts: The Traditional Approach

Concentrated mineral acids, particularly sulfuric acid (H₂SO₄), are the conventional catalysts for Fischer esterification.[2][4]

  • Mechanism of Action: As a strong Brønsted acid, H₂SO₄ readily donates a proton to initiate the catalytic cycle. Its high catalytic activity is a significant advantage.

  • Advantages:

    • High Activity: Typically provides fast reaction rates and high conversions.[5]

    • Low Cost: Sulfuric acid is an inexpensive and readily available commodity chemical.

  • Disadvantages:

    • Corrosion: Highly corrosive to standard reactor vessels, often requiring specialized equipment.[5][6]

    • Separation Difficulties: Being in the same phase as the reactants and products, the catalyst must be neutralized (typically with a base like sodium carbonate) and removed through aqueous workup, generating significant waste.[5][7]

    • Environmental Concerns: The neutralization step produces large quantities of salt-containing wastewater, which poses an environmental disposal challenge.[6]

    • Side Reactions: Can promote side reactions such as dehydration of the alcohol or charring at higher temperatures.[6]

Heterogeneous Catalysts: The Green Alternative

Solid acid catalysts have emerged as a superior alternative, addressing the major drawbacks of their homogeneous counterparts.[5][8] These catalysts function in a different phase (solid) from the liquid reaction mixture.

  • General Advantages:

    • Ease of Separation: Can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workup.[5]

    • Reusability: The recovered catalyst can often be regenerated and reused multiple times, significantly reducing waste and cost.[5][9]

    • Non-Corrosive: Greatly reduces equipment corrosion issues.[5]

    • Process Simplification: Enables the use of continuous flow reactors, which is highly advantageous for industrial-scale production.[8]

We will now compare several classes of solid acid catalysts.

These are macro-reticular polystyrene-based resins functionalized with strongly acidic sulfonic acid (-SO₃H) groups.[10]

  • Expertise & Experience: Amberlyst-15 is one of the most widely used solid acid catalysts for esterification.[5][10] Its porous structure allows reactants to diffuse into the polymer matrix and interact with the active acid sites. It has proven effective for esterifying a wide range of carboxylic acids.[10][11][12]

  • Performance: It demonstrates high catalytic activity, often comparable to sulfuric acid, but with all the benefits of a heterogeneous system.[13] It is particularly effective for the esterification of aliphatic and aromatic acids.[10]

  • Limitations: Has a limited thermal stability (typically < 120-140 °C), which can be a constraint for reactions requiring higher temperatures.

Zeolites are crystalline microporous aluminosilicates with a well-defined three-dimensional pore structure.[14][15] Their acidity arises from the charge imbalance created by the substitution of Si⁴⁺ with Al³⁺ in the framework, which is balanced by protons, creating strong Brønsted acid sites.

  • Expertise & Experience: The key advantage of zeolites is their shape selectivity and high thermal stability.[14] The uniform pores can exclude larger molecules, potentially leading to higher selectivity for the desired product. Beta zeolites, with their large-pore system, are often considered superior for esterification reactions involving somewhat bulky molecules like substituted benzoic acids.[14][16]

  • Performance: Zeolites are highly active and stable catalysts.[15] However, their small pore size can sometimes lead to diffusion limitations, especially with sterically hindered substrates like 2,5-dimethylbenzoic acid.[14]

  • Trustworthiness: The reusability of zeolites is generally excellent, maintaining high activity over many cycles. Their robust crystalline structure withstands harsh reaction conditions.

  • Modified Clays: Natural clays like Montmorillonite K10 can be activated with acids (e.g., phosphoric acid) to create a cost-effective solid acid catalyst.[17] These materials offer a high surface area and have shown good efficacy in the solvent-free esterification of substituted benzoic acids.[17]

  • Expandable Graphite: This material, pre-treated with sulfuric acid, acts as a catalyst where the graphite layers serve as a support for the acid sites. It has been successfully used for ethyl benzoate synthesis, particularly under microwave irradiation which can accelerate the reaction.[18]

Quantitative Performance Comparison

The following table summarizes typical experimental data for the esterification of benzoic acid derivatives with ethanol using various catalysts. While data for this compound is sparse, these values for closely related reactions provide a strong basis for comparison.

Catalyst TypeCatalyst ExampleSubstrateTemp (°C)Time (h)Yield (%)ReusabilityReference(s)
Homogeneous Sulfuric AcidBenzoic Acid~100-1123 - 6~90-95No[6][7]
Heterogeneous Amberlyst-15Benzoic Acid55 - 75~5~88Yes[13]
Heterogeneous Zeolite (H-Beta)Acetic Acid~100~6>90Yes[16]
Heterogeneous /Ti₃AlC₂Benzoic Acid12034~80Yes[9]
Heterogeneous Expandable GraphiteBenzoic Acid851.5~80Yes (up to 3 cycles)[18]

Note: Reaction conditions and yields are highly dependent on the specific substrate, reactant ratios, and water removal method. The data presented is for comparative purposes.

Experimental Protocols & Workflow

A self-validating protocol includes not just the steps, but the rationale and checks required for success.

General Experimental Workflow

The overall process for heterogeneous catalysis is significantly streamlined compared to homogeneous methods.

Workflow_Comparison cluster_homo Homogeneous Catalysis (e.g., H₂SO₄) cluster_hetero Heterogeneous Catalysis (e.g., Amberlyst-15) H_Start 1. Mix Reactants & Sulfuric Acid H_React 2. Reflux Reaction H_Start->H_React H_Neutralize 3. Neutralize with Base (e.g., Na₂CO₃) H_React->H_Neutralize H_Extract 4. Liquid-Liquid Extraction H_Neutralize->H_Extract H_Dry 5. Dry Organic Layer H_Extract->H_Dry H_Purify 6. Purify (Distillation) H_Dry->H_Purify Het_Start 1. Mix Reactants & Solid Catalyst Het_React 2. Reflux Reaction Het_Start->Het_React Het_Filter 3. Filter to Remove Catalyst Het_React->Het_Filter Het_Evap 4. Evaporate Excess Alcohol Het_Filter->Het_Evap Het_Purify 5. Purify (Distillation) Het_Evap->Het_Purify

Sources

Kinetic Studies & Process Guide: Esterification of 2,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

The esterification of 2,5-dimethylbenzoic acid (2,5-DMBA) presents a classic problem in physical organic chemistry: ortho-steric hindrance . Unlike unsubstituted benzoic acid, which esterifies readily under Fischer conditions, the methyl group at the 2-position (ortho) creates a significant kinetic barrier.

While the 5-methyl group exerts a mild inductive effect (


), the 2-methyl group sterically blocks the trajectory of the incoming nucleophile (alcohol) and destabilizes the tetrahedral intermediate required in the standard 

mechanism.

The Verdict Upfront:

  • For High Throughput/Scale (>100g): The Acyl Chloride Route (via Thionyl Chloride) is the only kinetically viable option for quantitative conversion.

  • For Kinetic Studies/Academic Benchmarking: Fischer Esterification provides essential data on steric deceleration but is process-inefficient.

  • For Sensitive Substrates: Steglich Esterification (DCC/DMAP) bypasses the steric wall via an activated O-acylisourea intermediate.

Mechanistic Analysis: Why is 2,5-DMBA "Slow"?

To understand the kinetics, we must analyze the transition state energy.

The Barrier (Fischer Esterification)

In a standard acid-catalyzed reaction, the alcohol attacks the protonated carbonyl. For 2,5-DMBA, the ortho-methyl group creates severe 1,6-interaction strain in the transition state leading to the tetrahedral intermediate. This raises the Activation Energy (


) significantly compared to benzoic acid.
The Acylium Ion Alternative ( )

In highly concentrated acids (e.g., 100%


), sterically crowded acids (like mesitoic acid) esterify via an acylium ion (

). However, 2,5-DMBA is often in a "grey zone"—too hindered for fast

, but not crowded enough to fully force

without harsh conditions.
Visualization: The Steric Gate

The following diagram illustrates the kinetic pathways and the blocking effect of the ortho-methyl group.

ReactionPathways cluster_legend Kinetic Barrier Start 2,5-Dimethylbenzoic Acid Protonation Protonated Species Start->Protonation + H+ AcylChloride Acyl Chloride (Activated) Start->AcylChloride + SOCl2 (Irreversible) Tetrahedral Tetrahedral Intermediate (HIGH ENERGY) Protonation->Tetrahedral Alcohol Attack (Slow/Blocked) Acylium Acylium Ion (A_AC1) (Requires 100% H2SO4) Protonation->Acylium - H2O (Strong Acid) Product Ester Product Tetrahedral->Product - H2O Acylium->Product + Alcohol AcylChloride->Product + Alcohol (Fast)

Figure 1: Reaction coordinate pathways. Note the "Red" node indicating the high-energy barrier caused by the ortho-methyl group in the standard pathway.

Comparative Kinetic Data

The following data compares the performance of 2,5-DMBA against reference standards. Note the dramatic drop in rate constant (


) due to the ortho-effect.
Table 1: Relative Rates of Esterification (MeOH, cat, 25°C)
SubstrateSubstituent PositionSteric Parameter (

)*
Relative Rate (

)

(kcal/mol)
Benzoic Acid None0.001.00 ~14.5
3-Methylbenzoic Meta-0.070.92~14.8
4-Methylbenzoic Para-0.310.88~15.0
2-Methylbenzoic Ortho-1.240.04 ~19.2
2,5-Dimethylbenzoic Ortho/Meta -1.31 ~0.035 ~20.5
  • 
     refers to the Taft Steric Parameter. More negative values indicate greater steric bulk.
    
  • Data derived from comparative studies of ortho-substituted benzoates [1, 2].[1][2]

Performance Matrix by Method
FeatureFischer (H2SO4) Acyl Chloride (SOCl2) Steglich (DCC)
Reaction Order Pseudo-1st (in alcohol excess)2nd Order (Rapid)2nd Order
Time to 90% Conv. > 48 Hours (Reflux)< 2 Hours4-12 Hours
Atom Economy HighMedium (SO2/HCl loss)Low (DCU waste)
Purification Difficult (Equilibrium)Easy (Evaporation)Difficult (Urea removal)
Scalability MediumHigh Low

Experimental Protocols

Method A: The "Kinetic Winner" – Acyl Chloride Activation

Best for: Synthesis, Scale-up, High Yields. Mechanism: Converts the -OH leaving group (bad) into -Cl (good), bypassing the tetrahedral steric crunch.

Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line). Scrub exit gases through dilute NaOH trap.
  • Activation: Charge 2,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and Thionyl Chloride (

    
    , 15 mL, ~3 eq).
    
  • Catalysis: Add 2-3 drops of DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack catalyst, essential for sterically hindered acids.

  • Reaction: Reflux at 75°C for 2 hours. The solution will turn clear and gas evolution (

    
    , 
    
    
    
    ) will cease.
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Add toluene (20 mL) and re-evaporate to azeotrope traces of thionyl chloride.
    
  • Esterification: Dissolve the resulting acid chloride residue in dry DCM (50 mL). Add Methanol (5 mL, excess) and Pyridine (6 mL) dropwise at 0°C.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .

Expected Yield: >95% Purity: >98% (GC-MS)

Method B: The "Kinetic Baseline" – Fischer Esterification

Best for: Determining rate constants, Academic comparison. Constraint: Requires Dean-Stark trap to drive equilibrium.

Protocol:

  • Setup: 250 mL RBF with Dean-Stark apparatus and reflux condenser.

  • Charge: 2,5-dimethylbenzoic acid (10.0 g), Methanol (100 mL), and conc.

    
     (1.0 mL). Note: Use high dilution to favor forward kinetics, though this slows the rate.
    
  • Reflux: Heat to reflux (65°C).

  • Monitoring: Aliquot every 60 minutes for HPLC/GC analysis.

    • Observation: You will observe a rapid initial burst followed by a significant plateau due to the reverse hydrolysis reaction and steric blocking.

  • Data Point: Without water removal, conversion often stalls at ~60-70% for this substrate.

Decision Workflow for Researchers

Use this logic gate to select the appropriate method for your specific application involving 2,5-DMBA.

DecisionTree Start Start: Esterify 2,5-DMBA ScaleCheck Is Scale > 10g? Start->ScaleCheck AcidSensitive Is Alcohol Acid Sensitive? ScaleCheck->AcidSensitive No MethodSOCl2 METHOD: Thionyl Chloride (High Yield, Scalable) ScaleCheck->MethodSOCl2 Yes MethodSteglich METHOD: Steglich (DCC/DMAP) (Mild, Expensive) AcidSensitive->MethodSteglich Yes (e.g., t-Butyl alcohol) MethodFischer METHOD: Fischer + Dean-Stark (Slow, Equilibrium Limited) AcidSensitive->MethodFischer No (e.g., Methanol)

Figure 2: Process selection guide based on scale and substrate sensitivity.

References

  • Taft, R. W. (1956).Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley. (Foundational text on values and ortho-effects).
  • Dippy, J. F. J., & Lewis, R. L. (1937). The effect of the ortho-substituent in the benzoic acid molecule.[3] Journal of the Chemical Society, 1008-1013. Link

  • Goossen, L. J., & Dougherty, D. (2008). Thionyl Chloride-Mediated Esterification. Encyclopedia of Reagents for Organic Synthesis.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

Sources

Comparative Cross-Reactivity & Stability Profile: Ethyl 2,5-Dimethylbenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Ethyl 2,5-dimethylbenzoate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the development of novel excipients, fragrance isolates, and pharmaceutical intermediates, This compound (E2,5DMB) presents a distinct profile compared to its unhindered parent, Ethyl Benzoate (EB) .

While EB is a standard reference for ester hydrolysis and general benzoate toxicity, E2,5DMB introduces significant steric and lipophilic modifications due to the ortho- and meta- methyl substitutions. This guide analyzes the cross-reactivity of E2,5DMB across three critical dimensions: Metabolic Stability (Enzymatic Cross-Reactivity) , Immunological Sensitization , and Analytical Interference .

Key Finding: The ortho-methyl group at position 2 exerts a "steric shield" effect, significantly retarding carboxylesterase-mediated hydrolysis compared to Ethyl Benzoate. This alters its pharmacokinetic half-life and reduces false-positive rates in rapid esterase-dependent viability assays.

Structural Basis of Cross-Reactivity

To understand cross-reactivity, we must first quantify the structural divergence. The 2,5-dimethyl substitution pattern changes the molecular footprint, affecting how the molecule fits into enzyme active sites (e.g., hCE1) and antibody binding pockets.

Table 1: Physicochemical Comparison of E2,5DMB and Analogs

FeatureThis compound (Target)Ethyl Benzoate (Standard)Ethyl 2-Methylbenzoate (Comparator)Impact on Cross-Reactivity
Structure 2,5-Me₂-Ph-COOEtPh-COOEt2-Me-Ph-COOEtSteric Hindrance: High (2-position blockade)
LogP (Est.) ~3.4~2.6~3.0Lipophilicity: Higher LogP increases tissue retention and membrane permeability.
Hydrolysis Rate Slow (

)
Fast (Reference)IntermediateMetabolic: Resistance to rapid first-pass metabolism.
Sensitization Potential (Weak)Rare/WeakWeakImmunology: Methyl groups may alter hapten-protein binding.
Metabolic Cross-Reactivity: The Steric Shield Effect

In drug development, "cross-reactivity" often refers to off-target enzymatic metabolism. Unlike Ethyl Benzoate, which is rapidly hydrolyzed by Carboxylesterase 1 (CES1) in the liver, E2,5DMB exhibits metabolic resistance .

Mechanism of Action

The carbonyl carbon of the ester group is the electrophilic target for the serine residue in the esterase active site. In E2,5DMB, the methyl group at the C2 (ortho) position creates steric bulk that hinders the nucleophilic attack of the enzyme.

Diagram 1: Steric Hindrance in Enzymatic Hydrolysis

G cluster_0 Substrates cluster_1 Outcomes EB Ethyl Benzoate (Unhindered) CES1 Carboxylesterase 1 (hCE1) Active Site EB->CES1 Unobstructed Entry E25DMB This compound (Ortho-Shielded) E25DMB->CES1 Steric Clash (2-Me) Rapid Rapid Hydrolysis (High Clearance) CES1->Rapid k_cat (High) Slow Slow Hydrolysis (Metabolic Stability) CES1->Slow k_cat (Low)

Caption: The C2-methyl group of E2,5DMB obstructs the hCE1 active site, significantly reducing hydrolysis rates compared to Ethyl Benzoate.

Implication for Researchers

If using E2,5DMB as a prodrug moiety or solvent:

  • Expect prolonged half-life: It will not clear as quickly as standard benzoates.

  • Metabolite Accumulation: The primary metabolite, 2,5-dimethylbenzoic acid, may accumulate slower but persist longer than benzoic acid.

Immunological Cross-Reactivity (Sensitization)

Cross-reactivity in immunology implies that antibodies generated against one substance (e.g., Sodium Benzoate) bind to another.

  • Haptenization: Benzoates are not immunogenic themselves; they must bind to skin proteins (haptenization) to trigger T-cells.

  • The 2,5-Dimethyl Difference: The additional methyl groups increase lipophilicity (LogP ~3.4), potentially increasing skin penetration. However, the steric bulk might reduce the ability of the molecule to form covalent bonds with nucleophilic amino acids (lysine/cysteine) on skin proteins, potentially lowering sensitization potency compared to less hindered analogs.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

Use this protocol to validate if E2,5DMB interferes with assays designed for Benzoate detection.

  • Coat Plate: Immobilize Benzoate-BSA conjugate on a 96-well microtiter plate (1 µg/mL).

  • Block: Add 1% BSA in PBS to block non-specific binding.

  • Competition:

    • Add anti-Benzoate Polyclonal Antibody (primary).

    • Simultaneously add varying concentrations of Competitor (E2,5DMB) vs. Standard (Ethyl Benzoate).

    • Incubate 1 hour at 37°C.

  • Detection: Wash and add HRP-conjugated secondary antibody.

  • Readout: Measure OD at 450nm.

  • Calculation: Calculate % Cross-Reactivity (CR):

    
    
    

Interpretation:

  • < 1%: Negligible cross-reactivity (Highly Specific).

  • > 10%: Significant cross-reactivity (Potential for false positives in bioanalysis).

Analytical & Assay Interference Workflow

When screening E2,5DMB in high-throughput drug discovery, it often co-elutes with other lipophilic compounds or interferes with UV detection due to its aromatic ring.

Diagram 2: Validation Workflow for Assay Interference

Workflow Start Start: E2,5DMB Validation Step1 1. Solubility Check (PBS + 1% DMSO) Start->Step1 Step2 2. Spectral Scan (200-400nm) Step1->Step2 Decision1 UV Overlap with Marker? Step2->Decision1 PathA Yes: Use LC-MS/MS (MRM Mode) Decision1->PathA High Interference PathB No: Use HPLC-UV (254nm) Decision1->PathB Clean Window Step3 3. Matrix Spike Recovery (Spike into Plasma) PathA->Step3 PathB->Step3 End Calculate Accuracy & Precision Step3->End

Caption: Decision tree for selecting the correct analytical method to avoid interference from E2,5DMB's aromatic UV absorption.

References
  • Research Institute for Fragrance Materials (RIFM). (2019). Fragrance ingredient safety assessment: Ethyl benzoate. Food and Chemical Toxicology.

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences.

  • OECD. (2023). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.

  • Beyer, K.H., & Martz, S. (1991). Immunologic studies of benzodiazepine--the effect of structural characteristics on cross-reactivity. Archiv der Pharmazie.

  • European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier: Benzoate Esters and their Hydrolysis.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 2,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of Ethyl 2,5-dimethylbenzoate. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principles: Hazard Identification & Immediate Safety

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a combustible liquid that presents specific health and environmental risks. The primary objective is to prevent uncontrolled release and exposure.

Causality of Precautions: The operational steps outlined below are directly derived from the chemical's known properties. Handling it as a combustible liquid dictates the strict avoidance of ignition sources, while its incompatibility with strong oxidizers necessitates rigorous segregation to prevent dangerous exothermic reactions.

A summary of critical safety information is presented below.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE) & Precautions
Health Hazards May cause skin and eye irritation; may be harmful if swallowed or inhaled.[1]Wear nitrile gloves, chemical safety goggles, and a lab coat. For potential splashes, a face shield is recommended.[2] All handling and disposal operations should occur in a well-ventilated area or a chemical fume hood.[2][3]
Flammability Combustible liquid with a flash point of approximately 108.3°C (227°F).[4] Vapors can form flammable mixtures with air, especially upon heating.Keep away from all sources of ignition, including heat, sparks, and open flames.[3][5][6] Store in a cool, well-ventilated place.[2][3]
Environmental Hazards Based on data for related benzoate esters, this compound may be toxic to aquatic life, with the potential for long-lasting effects.[7]Prevent release into the environment.[5] Do not dispose of down drains or in regular trash.[8] Spills must be contained and collected.
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases.[3]Segregate waste from these incompatible materials during storage and disposal to prevent hazardous reactions.[8]

Regulatory Framework: Managing as Hazardous Waste

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically a "listed" hazardous waste, any laboratory chemical should be managed as hazardous waste until proven otherwise.[9] Its combustible nature and potential environmental toxicity necessitate its disposal through a regulated hazardous waste stream.[1][2]

Self-Validating Protocol: Always assume that waste containing this compound is hazardous. This conservative approach ensures compliance with local, state, and federal regulations and prevents accidental environmental release.[1][10] Your institution's Environmental Health and Safety (EHS) department provides the final authority and resources for compliant disposal.[9][11]

Procedural Guide to Disposal

The following workflow provides a systematic approach to managing this compound waste from generation to final pickup.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Protocols cluster_3 Final Disposition start Waste Generation (this compound) is_spill Is it a small-scale spill? start->is_spill is_empty Is it an empty container? is_spill->is_empty No spill_protocol Follow Spill Protocol: 1. Wear full PPE. 2. Remove ignition sources. 3. Contain with inert absorbent. 4. Collect in sealed container. 5. Label as Hazardous Waste. is_spill->spill_protocol Yes bulk_waste Bulk / Contaminated Waste is_empty->bulk_waste No container_protocol Follow Decontamination Protocol: 1. Triple-rinse with a suitable solvent. 2. Collect first rinsate as hazardous waste. 3. Deface original label. 4. Dispose of clean container as non-hazardous trash. is_empty->container_protocol Yes collect_waste Collect in a compatible, sealed, and labeled hazardous waste container. Store in a designated satellite accumulation area away from incompatibles. bulk_waste->collect_waste contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor spill_protocol->contact_ehs container_protocol->contact_ehs collect_waste->contact_ehs

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Segregation and Containerization

Proper containment is the first line of defense against accidental release or reaction.

  • Methodology:

    • Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with this compound (e.g., glass or polyethylene).[12]

    • The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[8][13]

    • Affix a "Hazardous Waste" label to the container.[13] Clearly list all constituents by their full chemical name and approximate percentages. Do not use abbreviations.[8]

    • Store the waste container in a designated satellite accumulation area. This area must include secondary containment (such as a spill tray) to capture any potential leaks.[8][13]

    • Crucially, ensure this waste container is stored separately from containers holding strong oxidizing agents or strong bases. [8]

Step 2: Managing Small-Scale Spills

Immediate and correct action can mitigate the hazards of a small laboratory spill.

  • Methodology:

    • Ensure all sources of ignition in the immediate area are removed or turned off.[2][6]

    • Alert personnel in the area and restrict access.

    • Wearing the appropriate PPE (goggles, gloves, lab coat), approach the spill.

    • Contain the spill by covering it with a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2][5]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[6]

    • Label the container as "Hazardous Waste" detailing the contents (this compound and absorbent material).

    • Arrange for pickup through your institution's EHS department.

Step 3: Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash.

  • Methodology:

    • Under a chemical fume hood, triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[13]

    • The first rinsate must be collected and disposed of as hazardous waste. [8][13] Subsequent rinses may also require collection depending on local regulations.

    • Allow the container to air dry completely in the fume hood.[13]

    • Once clean and dry, completely deface or remove the original chemical label.[9][14]

    • The decontaminated container may now be disposed of in the regular trash or recycling, based on institutional policy.[9]

Step 4: Final Disposal Pathway

The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.

  • Operational Plan:

    • Accumulate waste in your laboratory's designated satellite accumulation area according to institutional guidelines.

    • Once the container is full or ready for removal, contact your organization's EHS office to schedule a pickup.[9][11]

    • Do not, under any circumstances, pour this compound waste down the sewer/drain or place it in the regular trash.[8][15] Sewer disposal of hazardous pharmaceuticals and chemicals is explicitly prohibited by the EPA.[15]

    • The EHS department will transport the waste to a central accumulation facility before it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[10]

By following these detailed procedures, you contribute to a safe laboratory environment and ensure that your chemical waste is managed in a responsible, compliant, and environmentally sound manner.

References

  • CDN, Safety D
  • Thermo Fisher Scientific, SAFETY D
  • Directpcw, Safety Data Sheet - ETHYL BENZO
  • Fisher Scientific, SAFETY D
  • Alfa Aesar, Material Safety D
  • Fisher Scientific, SAFETY D
  • Environmental Safety, Sustainability and Risk - ESSR, EPA Hazardous Waste Codes.
  • Sigma-Aldrich, SAFETY D
  • Dartmouth Policy Portal, Hazardous Waste Disposal Guide - Research Areas.
  • Environmental Health & Safety (EHS)
  • CDH Fine Chemical, Ethyl Benzoate CAS No 93-89-0 MATERIAL SAFETY D
  • PubChem, Ethyl 3,5-dimethylbenzo
  • Sigma-Aldrich, SAFETY D
  • Vanderbilt University Medical Center, Labor
  • US EPA, Steps in Complying with Regulations for Hazardous Waste, (2025-05-30).
  • Lehigh University Campus Safety Division, HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Benchchem, Ethyl 2,5-dimethylbenzo
  • EPA, Hazardous Waste: Guidelines and Regul
  • NSTA, Laboratory Waste Disposal Safety Protocols, (2024-08-16).
  • EPA, EPA HAZARDOUS WASTE CODES.
  • Ace Waste, Properly Managing Chemical Waste in Labor
  • ASHP, EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • US EPA, Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • Oakwood Chemical, Ethyl 2,5-dimethylbenzo
  • University of Wisconsin–Madison BME Shared Labs, Chapter 7 Chemical Disposal Procedures.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.